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2'-Deoxy-N-(hydroxymethyl)cytidine Documentation Hub

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  • Product: 2'-Deoxy-N-(hydroxymethyl)cytidine
  • CAS: 91573-78-3

Core Science & Biosynthesis

Foundational

The Dual Nature of Cytosine Hydroxymethylation: Epigenetic Regulation vs. Genotoxic Lesion

The following technical guide provides an in-depth comparison of N4-hydroxymethyl-2'-deoxycytidine (N4-hm-dC) and 5-hydroxymethylcytidine (5-hmC) . Executive Summary In the study of nucleic acid modifications, the positi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N4-hydroxymethyl-2'-deoxycytidine (N4-hm-dC) and 5-hydroxymethylcytidine (5-hmC) .

Executive Summary

In the study of nucleic acid modifications, the position of a functional group dictates its biological fate. While 5-hydroxymethylcytidine (5-hmC) is widely recognized as the "sixth base" of the genome—a critical epigenetic mark derived from enzymatic oxidation—N4-hydroxymethyl-2'-deoxycytidine (N4-hm-dC) represents a fundamentally different entity: a pathological DNA adduct resulting from electrophilic attack by formaldehyde.

This guide distinguishes these two isomers based on their molecular architecture, genesis, stability, and detection. It serves as a critical resource for researchers distinguishing between programmed epigenetic signaling and environmental genotoxicity.

Part 1: Molecular Architecture & Chemical Properties

The core difference lies in the site of substitution on the cytosine ring. This positional isomerism fundamentally alters the molecule's interaction with DNA polymerases and repair enzymes.

Structural Comparison
Feature5-Hydroxymethylcytidine (5-hmC) N4-Hydroxymethyl-2'-deoxycytidine (N4-hm-dC)
Modification Site Carbon-5 (C5) of the pyrimidine ring.Nitrogen-4 (N4) (Exocyclic amino group).
Chemical Class Modified Nucleobase (Epigenetic).Hemiaminal / DNA Adduct.[1][2]
Bond Stability High (C-C bond). Stable under physiological conditions.Low (N-C-O hemiaminal). Reversible; prone to dissociation or crosslinking.
Base Pairing Maintains Watson-Crick pairing with Guanine (though alters hydration in major groove).Disrupts H-bonding interface; hinders base pairing; blocks polymerases.
Origin Enzymatic (TET proteins).Chemical (Formaldehyde reaction).[1][2][3]
Visualization of Isomerism

ChemicalStructures cluster_0 Physiological Mark (5-hmC) cluster_1 Pathological Lesion (N4-hm-dC) C5 Cytosine Core (C5 Modification) Function1 Epigenetic Regulation (Demethylation Intermediate) C5->Function1 N4 Cytosine Core (N4 Modification) Function2 Genotoxicity (Crosslink Precursor) N4->Function2

Figure 1: Functional divergence of Cytosine Hydroxymethylation based on substitution site.

Part 2: Biological Genesis & Mechanism

5-hmC: The TET Pathway (Physiological)

5-hmC is generated via the programmed oxidation of 5-methylcytosine (5-mC).[4] This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3), which utilize Fe(II) and α-ketoglutarate as cofactors.

  • Role: 5-hmC acts as a stable epigenetic mark in neurons and embryonic stem cells and serves as an intermediate in active DNA demethylation (converting to 5-fC and 5-caC).

N4-hm-dC: The Formaldehyde Trap (Pathological)

N4-hm-dC is formed when formaldehyde (HCHO) —an endogenous metabolite or environmental toxin—reacts as an electrophile with the exocyclic amino group of deoxycytidine.

  • Mechanism: The unshared electron pair on the N4 nitrogen attacks the carbonyl carbon of formaldehyde.

  • Consequence: This forms a hemiaminal adduct (–NH–CH2OH). While N4-hm-dC is the initial adduct, it is highly reactive. It often dehydrates to form a Schiff base (imine), which then reacts with neighboring proteins or DNA bases to form DNA-Protein Crosslinks (DPCs) or DNA-DNA crosslinks.

Pathways cluster_TET Epigenetic Pathway (Enzymatic) cluster_Damage Damage Pathway (Chemical) mC 5-mC (Repressed State) hmC 5-hmC (Active/Poised) mC->hmC TET1/2/3 + O2, a-KG fC 5-fC hmC->fC Oxidation dC Unmodified dC N4Adduct N4-hm-dC (Hemiaminal Adduct) dC->N4Adduct Nucleophilic Attack HCHO Formaldehyde (Electrophile) HCHO->N4Adduct Crosslink DNA-Protein Crosslink (Toxic Lesion) N4Adduct->Crosslink Condensation with Protein Lysine

Figure 2: Mechanistic comparison of 5-hmC generation vs. N4-hm-dC formation.

Part 3: Analytical Discrimination & Detection Protocols

Distinguishing these isomers is critical because standard bisulfite sequencing cannot differentiate them effectively, and N4-hm-dC is often lost during sample prep due to instability.

Mass Spectrometry (The Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only definitive method to resolve these isomers based on retention time and fragmentation patterns.

Protocol: LC-MS/MS Discrimination

  • Objective: Quantify N4-hm-dC adducts in the presence of epigenetic 5-hmC.

  • Sample Prep:

    • Isolate genomic DNA using a phenol-chloroform extraction (avoid aldehyde-based fixatives).

    • Hydrolyze DNA to nucleosides using DNA Degradase Plus or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

    • Critical Step: For N4-hm-dC detection, hydrolysis must be performed at neutral pH and low temperature (4°C to 37°C) to prevent reversal of the formaldehyde adduct.

    • Spike with stable isotope standards (

      
      , 
      
      
      
      -labeled 5-hmC and dC).

LC-MS/MS Parameters Table:

Parameter5-hmC Detection N4-hm-dC Detection
Precursor Ion (m/z) 258.1 [M+H]+258.1 [M+H]+ (Isobaric)
Product Ion (m/z) 142.1 (5-hm-Cytosine base)142.1 (N4-hm-Cytosine base)
Retention Time Elutes earlier (more polar).Elutes later (hydrophobic shielding).
Differentiation Key Requires high-resolution chromatography to separate peaks.N4-hm-dC is often stabilized by reduction with NaBH3CN (Sodium cyanoborohydride) to N4-methyl-dC for stable quantification.
Sequencing Technologies
  • Bisulfite Sequencing (BS-Seq):

    • 5-hmC: Converts to Cytosine-5-methylsulfonate (CMS), which reads as Cytosine (C) in sequencing (indistinguishable from 5-mC without oxidative/TET-assisted steps).

    • N4-hm-dC: The adduct is acid-labile.[5] Standard bisulfite treatment (pH 5, high temp) will likely reverse the adduct back to dC, or cause degradation. It is generally not detected by BS-Seq.

  • TAB-Seq / oxBS-Seq: Specifically designed to map 5-hmC at base resolution. These methods do not detect N4-hm-dC.

Part 4: Therapeutic Implications

5-hmC as a Biomarker[6][7]
  • Oncology: Global loss of 5-hmC is a hallmark of many cancers (melanoma, glioblastoma).

  • Drug Development: TET enzyme activators (e.g., Vitamin C) are explored to restore 5-hmC landscapes.

N4-hm-dC as a Toxicological Marker
  • Formaldehyde Toxicity: N4-hm-dC serves as a specific biomarker for exogenous formaldehyde exposure (e.g., industrial exposure, tobacco smoke) or endogenous accumulation (e.g., in Fanconi Anemia pathway defects).

  • Prodrug Confusion Note: Do not confuse N4-hm-dC with N4-hydroxycytidine (NHC / EIDD-1931) . NHC is the active metabolite of Molnupiravir (COVID-19 antiviral).[6] NHC possesses an N-hydroxyl group (-N-OH), whereas N4-hm-dC possesses a hydroxymethyl group (-N-CH2OH).

References

  • NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases. Source: Royal Society of Chemistry (RSC) [Link] Significance: Establishes the formation rates and stability of N-hydroxymethyl adducts, identifying N4-hm-dC as a formaldehyde-derived lesion.

  • Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, etc.) Source: PubMed / NCBI [Link] Significance: Provides mass spectrometry protocols for quantifying 5-hmC and related oxidation products.

  • Distribution of DNA Adducts Caused by Inhaled Formaldehyde. Source: PubMed Central [Link] Significance: Details the formation of hydroxymethyl adducts upon formaldehyde exposure and their distinction from endogenous marks.

  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs. Source: PubMed Central [Link] Significance: Clarifies the structure of antiviral N4-hydroxycytidine (Molnupiravir) to distinguish it from the N4-hydroxymethyl adduct.

Sources

Exploratory

The Formaldehyde Clock: Endogenous Genotoxicity and the Two-Tier Defense System

This guide serves as a technical deep-dive into the mechanisms, detection, and therapeutic manipulation of endogenous formaldehyde-induced DNA damage. It is designed for researchers investigating genomic instability, hem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the mechanisms, detection, and therapeutic manipulation of endogenous formaldehyde-induced DNA damage. It is designed for researchers investigating genomic instability, hematopoiesis, and synthetic lethal strategies in oncology.

Executive Summary

Formaldehyde (CH₂O) is not merely an environmental toxin but a pervasive, obligate by-product of mammalian one-carbon metabolism and histone demethylation.[1] Unlike exogenous exposure, which targets the upper respiratory tract, endogenous formaldehyde poses a systemic threat to the hematopoietic stem cell (HSC) compartment.

Current research defines a "Two-Tier" protection system essential for survival:

  • Tier 1 (Enzymatic Detoxification): The immediate clearance of formaldehyde by ADH5 and ALDH2.

  • Tier 2 (DNA Repair): The resolution of formaldehyde-induced DNA-protein crosslinks (DPCs) via the Fanconi Anemia (FA) pathway and specific proteases (SPRTN).

Failure in Tier 1 forces cells to rely on Tier 2; failure in both results in catastrophic genomic instability, bone marrow failure (AMeD syndrome), and leukemogenesis. This guide details the molecular causality of these pathways and provides validated protocols for their interrogation.

Part 1: The Endogenous Sources & Chemical Biology

Metabolic Origins

Endogenous formaldehyde concentrations in blood can reach micromolar levels (approx. 20–100 µM), primarily derived from:

  • Histone Demethylation: Lysine-specific demethylase 1 (LSD1/KDM1A) removes methyl groups from histone H3K4, releasing formaldehyde as a catalytic by-product.

  • One-Carbon Metabolism: The folate cycle and serine hydroxymethyltransferase (SHMT) activity generate formaldehyde during the conversion of 5,10-methylene-THF.

  • Lipid Peroxidation: Oxidative stress leads to the breakdown of lipids, releasing reactive aldehydes.

The Lesion: DNA-Protein Crosslinks (DPCs)

Formaldehyde is a potent electrophile that reacts with the exocyclic amines of DNA bases (primarily guanine) and the amino groups of lysine/arginine in proteins.[2][3]

  • Mechanism: It forms a Schiff base intermediate, which rapidly condenses to form a stable methylene bridge between the protein and DNA.

  • Consequence: Unlike simple adducts, DPCs are bulky lesions (approx. 10–100 kDa) that physically block the progression of replisomes (replication forks) and RNA polymerase II (transcription), leading to fork collapse and double-strand breaks (DSBs).[4]

Part 2: Tier 1 — Enzymatic Detoxification (The First Line of Defense)

The primary defense against endogenous formaldehyde is not excretion, but metabolic conversion. This system relies on two enzymes: ADH5 (Alcohol Dehydrogenase 5, also known as GSNOR) and ALDH2 (Aldehyde Dehydrogenase 2).[5]

The ADH5-Glutathione Axis

ADH5 is the master regulator. Uniquely, it does not bind free formaldehyde.

  • Spontaneous Reaction: Formaldehyde reacts non-enzymatically with intracellular Glutathione (GSH) to form S-hydroxymethylglutathione (HMGSH) .

  • Oxidation: ADH5 oxidizes HMGSH to S-formylglutathione.

  • Hydrolysis: S-formylglutathione hydrolase (ESD) converts this to formate (CHO₂⁻) and recycles GSH.

The ALDH2 Backup

ALDH2, a mitochondrial enzyme, oxidizes free aldehydes. While its


 for formaldehyde is higher than for acetaldehyde, it becomes critical when ADH5 is overwhelmed or genetically absent.

Visualizing the Detoxification Loop The following diagram illustrates the metabolic flux and the critical "Tier 1" protection nodes.

FormaldehydeMetabolism cluster_sources Endogenous Sources Histone Demethylation Histone Demethylation Folate Cycle Folate Cycle Formaldehyde (CH2O) Formaldehyde (CH2O) Folate Cycle->Formaldehyde (CH2O) S-hydroxymethylglutathione S-hydroxymethylglutathione Formaldehyde (CH2O)->S-hydroxymethylglutathione + GSH (Spontaneous) GSH GSH GSH->S-hydroxymethylglutathione S-formylglutathione S-formylglutathione S-hydroxymethylglutathione->S-formylglutathione ADH5 Formate Formate S-formylglutathione->Formate ESD DNA Damage (DPCs) DNA Damage (DPCs) ALDH2 (Mitochondrial) ALDH2 (Mitochondrial) ESD (Hydrolase) ESD (Hydrolase) ESD (Hydrolase)->S-formylglutathione ADH5 (Class III ADH) ADH5 (Class III ADH) ADH5 (Class III ADH)->S-hydroxymethylglutathione

Caption: Figure 1.[4][6][7] The Tier 1 detoxification system.[8] ADH5 requires GSH to neutralize formaldehyde, while ALDH2 acts as a mitochondrial backup.

Part 3: Tier 2 — The DNA Repair Machinery

When detoxification fails, formaldehyde crosslinks proteins to DNA.[9] The repair of these DPCs is the primary function of the Fanconi Anemia (FA) pathway in the context of endogenous aldehydes.[1]

The Proteolytic Mechanism (SPRTN)

Before the DNA strand can be repaired, the bulky protein adduct must be removed.

  • SPRTN (Spartan): A replication-coupled metalloprotease that recognizes DPCs at the replication fork. It cleaves the protein component, leaving a small peptide remnant covalently bonded to the DNA.

  • Proteasome: In some contexts, the 26S proteasome degrades the crosslinked protein.

The Fanconi Anemia Pathway (ICL/DPC Repair)

The FA pathway is not just for interstrand crosslinks (ICLs); it is essential for bypassing the peptide-DNA remnant left after proteolysis.

  • Recognition: The replication fork stalls at the DPC.

  • Activation: The FA core complex monoubiquitinates FANCD2 and FANCI .[3]

  • Incision/Bypass: FANCD2-Ub recruits nucleases (e.g., SLX4, XPF) and translesion synthesis (TLS) polymerases (e.g., REV1) to bypass the lesion or generate a substrate for Homologous Recombination (HR).

Visualizing DPC Repair

DPCRepair Replication Fork Replication Fork DPC (Protein-DNA) DPC (Protein-DNA) Replication Fork->DPC (Protein-DNA) Stalls at Peptide-DNA Remnant Peptide-DNA Remnant DPC (Protein-DNA)->Peptide-DNA Remnant Proteolysis by SPRTN SPRTN Protease SPRTN Protease SPRTN Protease->DPC (Protein-DNA) FANCD2-Ub / FANCI-Ub FANCD2-Ub / FANCI-Ub Peptide-DNA Remnant->FANCD2-Ub / FANCI-Ub Recruits FA Pathway FA Core Complex FA Core Complex FA Core Complex->FANCD2-Ub / FANCI-Ub Ubiquitination Homologous Recombination Homologous Recombination FANCD2-Ub / FANCI-Ub->Homologous Recombination Nuclease Recruitment (SLX4) Repaired DNA Repaired DNA Homologous Recombination->Repaired DNA

Caption: Figure 2. Tier 2 repair. SPRTN degrades the bulk protein; the FA pathway resolves the remaining peptide-DNA lesion.

Part 4: Experimental Methodologies

To rigorously assess endogenous formaldehyde damage, researchers must quantify DPCs directly. The standard Comet Assay is insufficient as it primarily detects strand breaks, not crosslinks.

Protocol: K-SDS Precipitation for DPC Quantification

This is the "Gold Standard" for bulk quantification of DNA-Protein Crosslinks. It relies on the differential solubility of proteins and DNA in the presence of Potassium Dodecyl Sulfate (K-SDS).

Principle: Free DNA remains soluble in K-SDS, whereas proteins (and protein-crosslinked DNA) precipitate.

Step-by-Step Workflow:

StepActionCritical Technical Note
1. Lysis Lyse cells in 2% SDS buffer (Tris-HCl, pH 7.5).Ensure complete solubilization. Do not add Protease K yet.
2. DNA Shearing Pass lysate through a needle or sonicate briefly.Reduces viscosity; ensures DPCs are not trapped in high-MW DNA tangles.
3. Precipitation Add KCl to final conc. of 150mM. Incubate on ice (10 min).SDS reacts with K+ to form insoluble K-SDS. Proteins precipitate; free DNA stays in supernatant.
4. Centrifugation Spin at 10,000g for 10 min at 4°C.Pellet: Contains DPCs + free protein. Supernatant: Contains free DNA.
5. Wash Wash pellet 3x with washing buffer (Tris/KCl).Removes non-covalently bound DNA trapped in the pellet.
6. Release Resuspend pellet in Proteinase K buffer. Incubate 55°C (1 hr).Protease digests the protein, releasing the DNA back into solution.
7. Quantification Add PicoGreen (fluorophore) to the released DNA solution.Fluorescence intensity is directly proportional to the amount of DNA that was crosslinked.
Protocol: Modified Alkaline Comet Assay (Crosslink Variant)

Standard comet assays show "tails" for breaks. To detect crosslinks (which retard migration), use a modification:

  • Irradiation Control: Expose cells to a known strand-break inducer (e.g., 5 Gy Gamma rays).

  • Comparison:

    • Control Cells: Large comet tails (breaks allow migration).

    • Formaldehyde Cells: Reduced tail moment (DPCs hold the DNA together, preventing migration).

    • Calculation: The decrease in tail moment relative to the irradiated control quantifies the crosslinking burden.

Part 5: Therapeutic Implications & Synthetic Lethality

Synthetic Lethality in BRCA-Deficient Cancers

The "Two-Tier" model reveals a potent therapeutic window.

  • Concept: BRCA1/2 mutant cancers are defective in Homologous Recombination (Tier 2).

  • Strategy: Inhibiting ADH5 (Tier 1) forces the cell to rely entirely on Tier 2. In BRCA-deficient cells, this leads to unresolved DPCs and cell death.

  • Drug Targets: Small molecule inhibitors of ADH5 are currently in preclinical development as sensitizers for PARP inhibitors or as monotherapies for HR-deficient tumors.

The "Formaldehyde Clock" in Hematopoiesis

Accumulation of DPCs drives HSC attrition.

  • Clinical Relevance: Patients with Fanconi Anemia lose HSCs because they cannot repair the endogenous formaldehyde damage generated by normal metabolism.

  • Aldehyde Scavenging: Agents that sequester aldehydes (e.g., sequestering agents or ALDH2 activators like Alda-1) are being explored to preserve the bone marrow in FA patients, effectively artificially boosting Tier 1 protection.

References

  • Pontel, L. B., et al. (2015). "Endogenous Formaldehyde Is a Hematopoietic Stem Cell Genotoxin and Metabolic Carcinogen." Molecular Cell. [Link]

  • Rosado, I. V., et al. (2011).[10][11] "Formaldehyde Catabolism is Essential in Cells Deficient for the Fanconi Anemia DNA Repair Pathway." Nature Structural & Molecular Biology. [Link]

  • Stingele, J., et al. (2016). "Mechanism of DNA-Protein Crosslink Repair by the DNA-Dependent Metalloprotease SPRTN." Molecular Cell. [Link]

  • Dingler, F. A., et al. (2020). "Two Aldehyde Clearance Systems Are Essential to Prevent Lethal Formaldehyde Accumulation in Mice and Humans."[5] Molecular Cell. [Link]

  • Nakamura, J., & Swenberg, J. A. (1999). "Endogenous apurinic/apyrimidinic sites in genomic DNA of mammalian tissues." Cancer Research. [Link]

  • Vaz, B., et al. (2016). "Metalloprotease SPRTN/DVC1 Orchestrates Replication-Coupled DNA-Protein Crosslink Repair." Molecular Cell. [Link]

Sources

Foundational

Mechanistic Activation of N-Hydroxymethyl Prodrugs: A Technical Guide

Topic: N-hydroxymethyl Prodrug Activation Mechanism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The N-hydroxymethyl prodrug strategy is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-hydroxymethyl Prodrug Activation Mechanism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-hydroxymethyl prodrug strategy is a precision chemical engineering tool designed to overcome solubility barriers and improve the bioavailability of NH-acidic drugs (amides, imides, ureides, and amines). This guide dissects the activation mechanism, which typically operates via a two-step cascade : an enzymatic trigger followed by a spontaneous, pH-dependent chemical collapse. Understanding the kinetics of this "immolation" step is critical for designing prodrugs that release the parent active pharmaceutical ingredient (API) efficiently without systemic toxicity from the formaldehyde byproduct.

Chemical Basis of the Strategy

The core of this strategy lies in the reversible reaction between an NH-acidic parent drug and formaldehyde to form an N-hydroxymethyl intermediate (also known as an N-methylol).

The Equilibrium


  • Forward Reaction: Formation. Favored under basic conditions or high formaldehyde concentrations.

  • Reverse Reaction: Activation/Decomposition. Favored under physiological conditions (pH 7.4, 37°C) and low formaldehyde concentrations.

The "Locking" Mechanism

Because the N-hydroxymethyl intermediate is inherently unstable in aqueous media, it cannot serve as a shelf-stable drug itself. To create a viable prodrug, the hydroxyl group is derivatized—typically esterified or phosphorylated. This "caps" the molecule, preventing the spontaneous release of formaldehyde until a specific biological trigger is encountered.

Mechanism of Activation: The Two-Step Cascade

The activation of N-hydroxymethyl prodrugs (e.g., N-phosphoryloxymethyl or N-acyloxymethyl derivatives) follows a sequential pathway.

Step 1: Enzymatic Triggering (Rate-Determining in vivo)

The "capped" prodrug is a substrate for endogenous hydrolases.

  • Phosphate Esters (e.g., Fosphenytoin): Cleaved by alkaline phosphatases (ALPs) ubiquitous in blood and tissues.

  • Carboxylic Esters: Cleaved by non-specific plasma esterases or carboxylesterases.[1]

Step 2: Spontaneous Chemical Collapse (The "Immolation")

Once the cap is removed, the molecule reverts to the unstable N-hydroxymethyl intermediate. At physiological pH, this intermediate undergoes rapid


-deprotonation or solvent-assisted decomposition, cleaving the C-N bond to release the parent drug and formaldehyde.
Activation Pathway Diagram[1]

ProdrugActivation cluster_0 Physiological Conditions (pH 7.4) Prodrug Prodrug (N-CH2-O-R') Intermediate Unstable Intermediate (N-CH2-OH) Prodrug->Intermediate Hydrolysis (Step 1) Enzyme Enzyme (Phosphatase/Esterase) Enzyme->Prodrug Transition Transition State (Tetrahedral/Zwitterionic) Intermediate->Transition Spontaneous (Step 2) ParentDrug Parent Drug (R-NH) Transition->ParentDrug Formaldehyde Formaldehyde (CH2O) Transition->Formaldehyde

Figure 1: The sequential activation pathway of N-hydroxymethyl prodrugs. Step 1 is enzymatic; Step 2 is a spontaneous chemical decomposition.[2]

Kinetic Profiling & Thermodynamics

The clinical success of these prodrugs depends on the half-life (


) of the intermediate. If the intermediate is too stable, the onset of action is delayed. If it is too unstable during synthesis, manufacturing becomes impossible.
Key Kinetic Parameters
  • 
     (Enzymatic Rate):  Dependent on enzyme expression (e.g., ALP levels vary by tissue) and substrate affinity (
    
    
    
    ).
  • 
     (Chemical Rate):  First-order rate constant for the decomposition of the N-hydroxymethyl intermediate.
    

For N-hydroxymethyl imides (like the phenytoin intermediate), the decomposition is extremely rapid at pH 7.4 (


 seconds), making the enzymatic step the rate-limiting factor for systemic exposure. However, for N-Mannich bases of amines, the stability is highly sensitive to steric hindrance and the pKa of the amine.
Data Summary: Stability vs. Structure[3][4]
Parent Structure ClassIntermediate TypeApprox.[3]

(pH 7.4, 37°C)
Mechanism Driver
Imides (e.g., Phenytoin)N-Hydroxymethyl imideSeconds (< 10 s)High acidity of imide NH facilitates leaving group departure.
Amides N-Hydroxymethyl amideMinutes to HoursResonance stabilization of the amide bond slows C-N cleavage.
Amines N-Mannich BaseVariable (Minutes)Steric bulk increases instability; basicity affects protonation state.

Experimental Protocol: Determination of Activation Kinetics

To validate the mechanism and determine


, researchers must isolate the enzymatic step from the chemical step.
Protocol: pH-Rate Profile Determination

Objective: Determine the first-order rate constant (


) for the decomposition of the N-hydroxymethyl intermediate across a pH range.

Materials:

  • Synthesized N-hydroxymethyl intermediate (or rapid generation via enzymatic cleavage of prodrug in situ if isolation is impossible).

  • Buffer solutions (pH 2.0 – 10.0) with constant ionic strength (

    
    ).
    
  • HPLC with UV/Vis or MS detection.

Workflow:

  • Preparation: Dissolve the N-hydroxymethyl compound in acetonitrile (stock solution).

  • Initiation: Inject stock into pre-thermostated (37°C) buffer solution.

  • Sampling: Immediately withdraw aliquots at defined intervals (

    
    ).
    
  • Quenching: Acidify aliquots immediately (if reaction is base-catalyzed) or inject directly if using real-time flow analysis.

  • Quantification: Monitor the disappearance of the intermediate and the appearance of the parent drug.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Self-Validating Check:

  • Mass Balance: The molar sum of [Intermediate] + [Parent Drug] must remain constant throughout the run. If it decreases, look for alternative degradation pathways (e.g., ring opening).

Safety Considerations: Formaldehyde Management

A stoichiometric consequence of this mechanism is the release of one mole of formaldehyde for every mole of prodrug activated.

Metabolic Fate[5][6]
  • Release: Formaldehyde is released locally at the site of activation.

  • Detoxification: Rapidly oxidized to formate by Formaldehyde Dehydrogenase (FDH) (glutathione-dependent) and mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) .

  • Elimination: Formate is further oxidized to

    
     and 
    
    
    
    via the tetrahydrofolate pathway.
Toxicity Thresholds
  • Endogenous Baseline: Human blood naturally contains ~0.1 mM (approx. 2-3 mg/L) formaldehyde.

  • Therapeutic Load: Doses of fosphenytoin (e.g., 1000 mg PE) release significant formaldehyde, but clinical data suggests the clearance capacity (half-life ~1.5 min) prevents accumulation to toxic levels in most patients.

  • Risk: Patients with liver impairment or specific genetic polymorphisms in ALDH2 may exhibit higher sensitivity.

Case Study: Fosphenytoin (Cerebyx®)[7]

Fosphenytoin represents the archetype of this mechanism.

  • Problem: Phenytoin is poorly soluble and requires propylene glycol/ethanol for IV administration, causing hypotension and "Purple Glove Syndrome."

  • Solution: Phosphorylation of the 3-hydroxymethyl intermediate creates a highly water-soluble disodium salt.

  • Activation:

    • IV Injection: Fosphenytoin enters the bloodstream.[4][5]

    • Enzymatic: Endothelial alkaline phosphatases cleave the phosphate group (

      
       min).
      
    • Chemical: The resulting 3-hydroxymethyl phenytoin collapses almost instantly (

      
       s) to release Phenytoin and Formaldehyde.
      
  • Outcome: Rapid delivery of the active anticonvulsant without the solvent-related toxicity.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Stella, V. J., & Naringrekar, V. H. (1990).[3] Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs.[3] Journal of Pharmaceutical Sciences, 79(2), 138-146. Link

  • Bundgaard, H., & Johansen, M. (1980).[3] Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds.[3] Journal of Pharmaceutical Sciences, 69(1), 44-46.[3] Link

  • U.S. Food and Drug Administration (FDA). (2016). Cerebyx (fosphenytoin sodium) Prescribing Information. Link

  • Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs V: In vivo evaluation of some water-soluble phenytoin prodrugs in dogs. Journal of Pharmaceutical Sciences, 73(8), 1080-1086. Link

Sources

Exploratory

Stability of N-substituted cytidine derivatives

Title: Thermodynamic and Kinetic Stability Profiling of N4-Substituted Cytidine Derivatives Executive Summary: The Stability Paradox In nucleoside drug development, N4-substituted cytidine derivatives represent a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic and Kinetic Stability Profiling of N4-Substituted Cytidine Derivatives

Executive Summary: The Stability Paradox

In nucleoside drug development, N4-substituted cytidine derivatives represent a classic "stability paradox." Modifications at the exocyclic amine (N4) are frequently employed to protect the cytidine scaffold from rapid metabolic deamination by Cytidine Deaminase (CDA), a primary clearance pathway for drugs like Gemcitabine and Cytarabine. However, introducing these substituents often destabilizes the C4-N4 bond chemically, rendering the molecule susceptible to spontaneous hydrolysis (deamination) or substituent cleavage during storage and formulation.

This guide provides a rigorous technical framework for evaluating the stability of these derivatives. It moves beyond simple observation to the mechanistic causality of degradation, providing researchers with the protocols necessary to engineer optimal shelf-life while maintaining metabolic efficacy.

The Mechanistic Basis of Instability

The core instability of N-substituted cytidines arises from the electrophilicity of the C4 carbon. Unlike the robust amide bonds found in peptides, the amidine-like character of the N3-C4-N4 system is prone to nucleophilic attack.

The Hydrolysis Pathway

The degradation usually follows one of two pathways depending on the nature of the N4-substituent (


):
  • Deamination: Water attacks C4, displacing the amine (

    
    ) and yielding a uridine derivative.
    
  • Deprotection (Amide Hydrolysis): If

    
     is an acyl group (e.g., N4-acetyl), water may attack the exocyclic carbonyl, cleaving the substituent to regenerate free cytidine.
    

The rate-limiting step is typically the formation of a tetrahedral intermediate at C4 (for deamination) or the exocyclic carbonyl (for deprotection).

Mechanistic Visualization

CytidineHydrolysis Substrate N4-Substituted Cytidine (Reactant) Tetrahedral Tetrahedral Intermediate (sp3 Hybridized C4) Substrate->Tetrahedral + H2O / OH- ProductU Uridine Derivative (Deamination Product) Tetrahedral->ProductU Path A: Leaving Group = R-NH2 (Dominant for Alkyl) ProductC Free Cytidine (Deprotection Product) Tetrahedral->ProductC Path B: Leaving Group = R-COOH (Dominant for Acyl/High pH)

Figure 1: Bifurcated hydrolysis pathways for N4-substituted cytidines. Path A represents the irreversible loss of the pharmacophore to uridine.

Chemical Stability Profiling

Chemical stability is governed by the electronic effects of the N4-substituent and the pH of the environment.

Electronic Effects (Hammett Correlation)

The stability of the C4-N bond correlates with the electron-withdrawing capability of the substituent.

  • Electron-Withdrawing Groups (EWGs): Acyl groups (Acetyl, Benzoyl) pull electron density from N4. This increases the electrophilicity of C4 (promoting water attack) but also stabilizes the leaving group anion. Result: Generally more labile at high pH (base-catalyzed hydrolysis).

  • Electron-Donating Groups (EDGs): Alkyl groups push density. Result: Generally more stable against spontaneous hydrolysis but may still be susceptible to enzymatic attack if sterically small.

pH Rate Profiles

Most N4-derivatives exhibit a U-shaped pH-rate profile:

  • Acidic (pH < 3): Protonation of N3 (pKa ~4.2) activates C4 for nucleophilic attack.

  • Neutral (pH 4-8): The "Stability Window." Spontaneous hydrolysis is slowest here.

  • Basic (pH > 9): Direct attack of hydroxide (

    
    ) on the unprotonated species.
    

Table 1: Comparative Stability of Common N4-Substituents

Substituent TypeExamplePrimary Degradation ModeStability Window (pH)Shelf-Life Risk
None (Parent) Cytidine, GemcitabineDeamination (Slow)4.0 - 9.0Low (Years solid state)
Acyl (Short) N4-Acetyl (ac4C)Deprotection to Cytidine3.5 - 6.0High (Hydrolyzes in days at pH 8)
Acyl (Bulky) N4-BenzoylDeprotection4.0 - 7.0Moderate (Used as protecting group)
Alkyl N4-MethylDeamination to Uridine5.0 - 8.0Moderate
Lipophilic Tail N4-StearoylAggregation-dependentNeutralLow (Stabilized by micelle formation)

Enzymatic Stability: The CDA Challenge

While chemical stability focuses on shelf-life, enzymatic stability dictates in vivo half-life. Cytidine Deaminase (CDA) rapidly converts cytidine to uridine.

  • Mechanism of Resistance: CDA requires a tight fit to coordinate a zinc ion at the C4 position. N4-substitution introduces steric hindrance , preventing the enzyme from effectively catalyzing the tetrahedral transition state.

  • The Trade-off: Bulky groups (e.g., N4-behenoyl-ara-C) confer near-total CDA resistance but often suffer from poor solubility or slow chemical conversion to the active parent drug (if designed as a prodrug).

Validated Experimental Protocols

To rigorously assess these parameters, use the following self-validating workflows.

Protocol A: Accelerated Chemical Stability (Arrhenius Plotting)

Do not rely on single-point measurements. Use Arrhenius extrapolation to predict shelf-life.

  • Preparation: Dissolve derivative at 100 µM in three buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).

  • Incubation: Aliquot into HPLC vials. Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Inject every 2 hours (for 80°C) to every 24 hours (for 40°C).

  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Validation Criterion: Linearity (

      
      ) indicates a consistent hydrolysis mechanism across temperatures. Curvature implies a change in mechanism (e.g., pH shift due to temp).
      
Protocol B: Enzymatic Stability (CDA Challenge Assay)

This protocol validates if the N4-substituent effectively shields the pharmacophore.

  • Enzyme Source: Recombinant human CDA (commercial) or mouse liver homogenate (for metabolic context).

  • Reaction Mix: 100 µM Substrate + 0.01 Units CDA in Tris-HCl (pH 7.5).

  • Control: Gemcitabine (Positive Control - rapid degradation) and Tetrahydrouridine (THU - CDA Inhibitor negative control).

  • Quenching: Stop reaction at 0, 15, 30, 60 min with equal volume ice-cold Acetonitrile.

  • Readout: Monitor disappearance of Substrate peak and appearance of Uridine product via HPLC-UV (270 nm).

Experimental Workflow Diagram

StabilityWorkflow cluster_Chem Chemical Stability (Shelf-Life) cluster_Enz Metabolic Stability (CDA) Sample N4-Derivative Sample Buffer Buffer System (pH 4, 7.4, 9) Sample->Buffer Enzyme rhCDA Incubation (37°C) Sample->Enzyme Heat Thermal Stress (40-80°C) Buffer->Heat Arrhenius Arrhenius Extrapolation (k_obs calculation) Heat->Arrhenius HPLC HPLC-UV/MS Analysis (Separation of C vs U) Arrhenius->HPLC Quench ACN Quench (+ Internal Std) Enzyme->Quench Quench->HPLC

Figure 2: Integrated workflow for parallel assessment of thermodynamic (chemical) and kinetic (enzymatic) stability.

References

  • Wolfenden, R. (2016). Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Proceedings of the National Academy of Sciences.

  • Fadl, T. A., et al. (1995).[1] Synthesis and investigation of N4-substituted cytarabine derivatives as prodrugs. Pharmazie.

  • Bartee, D., et al. (2022).[2] Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society.[2][3][4]

  • Pandit, B., & Royzen, M. (2022).[5] Recent Development of Prodrugs of Gemcitabine. Genes (Basel).[5]

  • Richards, D. A., et al. (1987). Determination of plasma cytidine deaminase activity by HPLC. Biomedical Chromatography.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Characterization of N4-hydroxymethyl-2'-deoxycytidine (hmdC)

Introduction N4-hydroxymethyl-2'-deoxycytidine (hmdC) is a modified nucleoside of significant interest in the fields of epigenetics and drug development. As an analogue of cytidine, its structural modifications can influ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N4-hydroxymethyl-2'-deoxycytidine (hmdC) is a modified nucleoside of significant interest in the fields of epigenetics and drug development. As an analogue of cytidine, its structural modifications can influence DNA stability, protein-DNA interactions, and cellular metabolic pathways. Accurate and comprehensive characterization of hmdC is paramount for understanding its biological role and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such modified nucleosides, providing detailed information about the atomic connectivity and three-dimensional structure in solution.

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and complete NMR characterization of N4-hydroxymethyl-2'-deoxycytidine. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Part 1: Synthesis and Purification of N4-hydroxymethyl-2'-deoxycytidine

A robust synthesis and purification protocol is the foundation for obtaining high-quality NMR data. The following procedure is adapted from established methods for the synthesis of related N4-modified cytidine analogues.[1][2][3]

Protocol 1: Synthesis of N4-hydroxymethyl-2'-deoxycytidine

This protocol outlines a two-step process starting from 2'-deoxyuridine.

Step 1: Conversion of 2'-deoxyuridine to 2'-deoxycytidine

A common route to N4-modified cytidines involves the initial conversion of uridine or deoxyuridine to their corresponding cytidine derivatives.

Step 2: Hydroxymethylation of 2'-deoxycytidine

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2'-deoxycytidine in a suitable solvent such as a mixture of water and a compatible organic solvent (e.g., dioxane or THF).

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the reaction mixture. The molar ratio of formaldehyde to 2'-deoxycytidine should be optimized, typically starting with a slight excess of formaldehyde.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly basic condition (pH 8-9) using a suitable base, such as triethylamine or a mild inorganic base. This facilitates the nucleophilic attack of the exocyclic amino group of deoxycytidine on the carbonyl carbon of formaldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.[2] A gradient elution system of dichloromethane and methanol is often effective.

Synthesis_Workflow Deoxyuridine 2'-Deoxyuridine Deoxycytidine 2'-Deoxycytidine Deoxyuridine->Deoxycytidine Amination hmdC N4-hydroxymethyl-2'-deoxycytidine Deoxycytidine->hmdC Hydroxymethylation (Formaldehyde, base)

Caption: Synthetic workflow for N4-hydroxymethyl-2'-deoxycytidine.

Part 2: NMR Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra. Proper sample preparation minimizes artifacts and maximizes signal-to-noise.[4][5][6][7][8]

Protocol 2: Preparation of hmdC for NMR Analysis
  • Sample Purity: Ensure the purified hmdC is free of residual solvents and other impurities by drying under high vacuum.

  • Choosing a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are common choices for nucleosides. For this guide, we will consider DMSO-d6.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of hmdC in 0.5-0.6 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 20-30 mg may be necessary to obtain good signal-to-noise in a reasonable time.[7]

  • Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[4][6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is often sufficient.

Part 3: 1D NMR Characterization of hmdC

One-dimensional NMR spectra provide the initial and fundamental structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their immediate electronic environment. The predicted chemical shifts for hmdC are based on the known values for the closely related N4-hydroxycytidine and 2'-deoxycytidine.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for N4-hydroxymethyl-2'-deoxycytidine in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~7.8d~7.5
H5~5.8d~7.5
H1'~6.1t~6.5
H2'α~2.1m
H2'β~2.3m
H3'~4.2m
H4'~3.8m
H5'α~3.5m
H5'β~3.6m
5'-OH~5.1t~5.0
3'-OH~5.4d~4.0
N4-CH2~4.5d~6.0
N4-OH~9.5t~6.0
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N4-hydroxymethyl-2'-deoxycytidine in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~155
C4~163
C5~95
C6~141
C1'~85
C2'~40
C3'~70
C4'~87
C5'~61
N4-CH2~65

Part 4: 2D NMR for Complete Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.[9][10][11][12][13]

Protocol 3: 2D NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the connectivity within the deoxyribose sugar ring and between the H5 and H6 protons of the cytidine base.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is the primary method for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall structure, especially for connecting the deoxyribose ring to the nucleobase (e.g., correlations from H1' to C2 and C6) and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the three-dimensional structure, such as the syn/anti conformation of the nucleobase relative to the sugar.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Assignments HSQC HSQC H1_NMR->HSQC Proton Assignments HMBC HMBC H1_NMR->HMBC Connectivity Confirmation C13_NMR ¹³C NMR C13_NMR->HMBC Connectivity Confirmation COSY->C13_NMR COSY->HMBC Connectivity Confirmation HSQC->C13_NMR Carbon Assignments HSQC->HMBC Connectivity Confirmation Final_Structure Final_Structure HMBC->Final_Structure Structural Elucidation

Sources

Application

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for DNA damage

LC-MS/MS Profiling of Oxidative DNA Damage (8-oxodG) Executive Summary DNA damage is a fundamental hallmark of cancer, aging, and drug-induced genotoxicity. While various assays exist (Comet, ELISA), Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS/MS Profiling of Oxidative DNA Damage (8-oxodG)

Executive Summary

DNA damage is a fundamental hallmark of cancer, aging, and drug-induced genotoxicity. While various assays exist (Comet, ELISA), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as the definitive gold standard due to its structural specificity and ability to quantitate damage at the femtomolar level.

This Application Note details a rigorous protocol for quantifying 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) , the ubiquitous marker of oxidative stress.[1] Unlike ELISA, which suffers from cross-reactivity, LC-MS/MS provides absolute quantitation. However, this sensitivity comes with a risk: the ex vivo artifactual oxidation of DNA during sample preparation. This guide prioritizes artifact suppression and enzymatic hydrolysis to ensure data integrity.

Pre-Analytical Critical Control Points

The validity of LC-MS/MS DNA damage data is determined before the sample ever enters the mass spectrometer.

The Artifact Trap

Standard genomic DNA extraction kits are designed for PCR, not mass spectrometry. They often use lysis buffers and high-temperature incubations that induce massive artificial oxidation, inflating baseline 8-oxodG levels by 10-100 fold.

Core Directive for Sample Prep:

  • Metal Chelation: Transition metals (Fe, Cu) released during cell lysis catalyze Fenton reactions, oxidizing DNA. You must use Desferrioxamine (DFO). EDTA is insufficient.

  • Temperature Control: All steps prior to enzymatic digestion must occur at 4°C or on ice.

  • Radical Scavenging: While some protocols suggest TEMPO, DFO is the primary defense against metal-induced oxidation during the critical lysis phase [1].

Experimental Workflow Diagram

DNA_Damage_Workflow cluster_QC Quality Control Sample Biological Sample (Tissue/Cells) Lysis Nuclei Isolation & Lysis (+ DFO, + BHT, 4°C) Sample->Lysis Homogenization Extraction Chaotropic NaI Extraction (Avoid Phenol/Chloroform) Lysis->Extraction Protein Removal Hydrolysis Enzymatic Hydrolysis (Nuclease P1 + Alk. Phosphatase) Extraction->Hydrolysis DNA Solubilization Cleanup SPE Cleanup (Remove Enzymes/Salts) Hydrolysis->Cleanup Digest LCMS LC-MS/MS Analysis (Quantitation vs. IS) Cleanup->LCMS Injection IS Spike Internal Standard (15N5-8-oxodG) IS->Hydrolysis

Figure 1: Optimized workflow for 8-oxodG analysis emphasizing antioxidant protection during lysis and internal standard spiking prior to hydrolysis.

Detailed Protocol
Reagents & Materials
  • Internal Standard (IS): [

    
    ]-8-oxo-7,8-dihydro-2'-deoxyguanosine (Cambridge Isotope or similar).
    
  • Antioxidant Buffer: PBS containing 0.1 mM Desferrioxamine (DFO) and 20 mM TEMPO (optional, but DFO is mandatory).

  • Enzymes: Nuclease P1 (from Penicillium citrinum) and Alkaline Phosphatase (from E. coli or Calf Intestine).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.

Step 1: DNA Isolation (The "Gentle" Method)

Avoid standard silica-spin columns that use high shear force and oxidative buffers.

  • Homogenize tissue (10-50 mg) in Antioxidant Buffer on ice.

  • Lyse nuclei using a non-ionic surfactant (e.g., Triton X-100) buffer supplemented with DFO .

  • Precipitate proteins using a chaotropic salt method (Sodium Iodide) or a modified "salting out" procedure. Note: Phenol-chloroform is effective but requires extreme care to avoid oxidation during the air-drying step.

  • Resuspend DNA in deferrated water.

  • QC Step: Measure DNA concentration (A260) and purity (A260/A280).

Step 2: Enzymatic Hydrolysis

We digest DNA to single nucleosides to allow LC-MS detection.

  • Take 10-50 µg of DNA.

  • Add Internal Standard : Spike 500 fmol of [

    
    ]-8-oxodG. Crucial: Spiking here corrects for losses during digestion and SPE.
    
  • Add Nuclease P1 (5 Units) in acetate buffer (pH 5.3) + ZnCl₂ (cofactor). Incubate at 37°C for 1 hour.

    • Mechanism: Breaks DNA into nucleotides (dNMPs).

  • Add Alkaline Phosphatase (2 Units) in Tris buffer (pH 8.0). Incubate at 37°C for 1 hour.

    • Mechanism: Removes phosphate groups, yielding nucleosides (dG, dA, dT, dC, 8-oxodG).

  • Filter hydrolysate through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes.

Step 3: LC-MS/MS Method Parameters

System: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters TQ-XS). Ionization: ESI Positive Mode.

Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 99% A (Load)

    • 1-8 min: 99% -> 90% A (Slow gradient to separate 8-oxodG from dG)

    • 8-10 min: 90% -> 5% A (Wash)

    • 10-13 min: 99% A (Re-equilibrate)

MRM Transitions (Quantitation Table):

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
8-oxodG 284.1168.1Quantifier18
8-oxodG 284.1140.1Qualifier25
[

]-8-oxodG
289.1173.1Internal Std18
2'-Deoxyguanosine (dG) 268.1152.1Normalization15

Note: Monitoring dG (native guanosine) is required to normalize the data. Results are reported as "8-oxodG per


 dG".[3]
Logic & Validation: The Self-Validating System

The reliability of this protocol rests on the Ratio Metric . Absolute concentration (ng/mL) is irrelevant because DNA input varies. You must calculate the ratio of damaged guanine to total guanine.

Validation_Logic Raw_Signal Raw MS Signal (8-oxodG Area) Corrected Corrected Amount (Area / IS Area) Raw_Signal->Corrected IS_Signal Internal Std Signal (15N5 Area) IS_Signal->Corrected Normalizes Extraction/Ionization dG_Signal Total dG Signal (Native DNA) Final_Metric Final Readout (8-oxodG / 10^6 dG) dG_Signal->Final_Metric Normalizes DNA Input Corrected->Final_Metric

Figure 2: Data processing logic ensuring independence from pipetting errors or ionization suppression.

Troubleshooting Matrix Effects

If the dG peak is too massive (saturating the detector), you may need to:

  • Detune the dG transition (use a less abundant isotope).

  • Monitor dG in a separate diluted injection (though simultaneous is preferred for ratio precision).

  • Use an in-line divert valve to send the first 2 minutes (salts) and the bulk dG peak to waste if it suppresses the 8-oxodG signal, although modern TQ systems usually handle this dynamic range well.

References
  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine. Link

  • Ravanat, J. L., et al. (2004).[3] Direct and indirect oxidation of DNA: chemical mechanisms and biological significance. Biochimie. Link

  • Chao, M. R., et al. (2008).[3] Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. Toxicology and Applied Pharmacology. Link

  • Mangal, D., et al. (2009).[3] Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress. Chemical Research in Toxicology. Link

  • Guo, J., et al. (2012). Mass spectrometric analyses of DNA adducts usually require enzymatic digestion of the DNA to nucleosides.[4][5] Analytical Biochemistry.[6][7][8][9][10] Link

Sources

Method

Application Notes and Protocols: Isotopic Labeling of N-hydroxymethylcytidine for Tracing Dynamic DNA Modifications

Introduction: Unveiling the Dynamics of the "Sixth Base" The epigenetic landscape of the genome is a dynamic and intricate system that governs gene expression without altering the underlying DNA sequence.[1] Among the ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of the "Sixth Base"

The epigenetic landscape of the genome is a dynamic and intricate system that governs gene expression without altering the underlying DNA sequence.[1] Among the key players in this regulatory network is 5-hydroxymethylcytosine (5hmC), often referred to as the "sixth base."[2][3] This modified nucleoside is generated through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[4][5] While initially considered merely an intermediate in the DNA demethylation pathway, a growing body of evidence suggests that 5hmC is a stable epigenetic mark with its own distinct regulatory functions.[6][7] Its abundance is particularly high in neuronal cells and embryonic stem cells, highlighting its importance in development and neurological function.[8]

To fully comprehend the biological significance of N-hydroxymethylcytidine (nhmC, the nucleoside form of 5hmC), it is crucial to trace its lifecycle within the cell – its incorporation into DNA, its stability, and its subsequent modifications or removal. Isotopic labeling, a powerful technique for tracking molecules in complex biological systems, offers a robust solution for elucidating these dynamics.[9][10] By replacing specific atoms in the nhmC molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can distinguish newly synthesized or modified DNA from the pre-existing pool.[11][12]

This comprehensive guide provides detailed application notes and protocols for the isotopic labeling of N-hydroxymethylcytidine and its subsequent tracing in biological systems. We will delve into the synthesis of isotopically labeled precursors, their application in cell culture, and the analytical methodologies for their detection and quantification, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 1: Synthesis of Isotopically Labeled N-hydroxymethylcytidine Precursors

The cornerstone of any isotopic tracing experiment is the availability of high-purity labeled compounds. Here, we outline a synthetic strategy for producing isotopically labeled 5-hydroxymethyl-2'-deoxycytidine triphosphate (d-nhmCTP), the direct precursor for its incorporation into DNA by polymerases. The labeling can be introduced at various positions; for tracing the hydroxymethyl group, a ¹³C-labeled formaldehyde or a related one-carbon donor can be utilized in the synthesis.

Protocol 1: Synthesis of [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine Triphosphate

This protocol is adapted from established synthetic routes for modified nucleoside triphosphates.[2][13]

Principle: The synthesis starts from a commercially available precursor, 5-iodo-2'-deoxyuridine, and introduces the ¹³C-labeled hydroxymethyl group. Subsequent chemical transformations convert the uridine base to a cytidine base, followed by phosphorylation to yield the desired triphosphate.

Materials:

  • 5-iodo-2'-deoxyuridine

  • [¹³C]-Paraformaldehyde

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Ammonia in methanol

  • Proton sponge

  • Phosphorus oxychloride

  • Tributylammonium pyrophosphate

  • Anhydrous solvents (DMF, Dioxane)

  • Silica gel for column chromatography

  • HPLC system for purification

Step-by-Step Methodology:

  • Introduction of the ¹³C-labeled hydroxymethyl group:

    • Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF.

    • Add palladium(II) acetate, triphenylphosphine, and copper(I) iodide as catalysts.

    • Add triethylamine as a base.

    • Introduce [¹³C]-paraformaldehyde and heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the product, [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxyuridine, by silica gel chromatography.

  • Conversion to [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine:

    • Treat the product from step 1 with a solution of ammonia in methanol to convert the uracil base to a cytosine base.

    • Purify the resulting [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine by silica gel chromatography.

  • Triphosphorylation:

    • In an anhydrous solvent, react the labeled nucleoside with phosphorus oxychloride in the presence of a proton sponge to yield the monophosphate.

    • Further react the monophosphate with tributylammonium pyrophosphate to generate the triphosphate.

    • Purify the final product, [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine triphosphate, by HPLC.

Quality Control:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry. The isotopic enrichment can be determined by mass spectrometry.

Part 2: Tracing nhmC Dynamics in Cell Culture

Once the isotopically labeled precursor is synthesized, it can be introduced into cell culture to trace its incorporation into the genome. This allows for the study of DNA replication, repair, and demethylation dynamics.

Protocol 2: Metabolic Labeling and Analysis of Genomic nhmC

Principle: Cells are cultured in a medium supplemented with the isotopically labeled d-nhmCTP precursor or a labeled precursor that is metabolically converted to d-nhmCTP (e.g., labeled formaldehyde or serine). The labeled nhmC is incorporated into newly synthesized DNA. Genomic DNA is then isolated, digested to individual nucleosides, and analyzed by LC-MS/MS to quantify the ratio of labeled to unlabeled nhmC.[6][12]

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, mouse embryonic stem cells)

  • Appropriate cell culture medium and supplements

  • [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine triphosphate

  • DNA extraction kit

  • Enzymatic DNA digestion cocktail (DNase I, Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium supplemented with a defined concentration of [hydroxymethyl-¹³C]-5-hydroxymethyl-2'-deoxycytidine triphosphate. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental goal.

    • For pulse-chase experiments, after the labeling period, replace the labeling medium with a standard medium and harvest cells at different time points.

  • Genomic DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA, as contaminants can interfere with subsequent analysis.[4]

  • Enzymatic Digestion of Genomic DNA:

    • Digest the purified genomic DNA to single nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase. This ensures complete hydrolysis of the DNA backbone.[14]

  • Sample Preparation for LC-MS/MS:

    • Precipitate proteins from the digested DNA sample.

    • Add an internal standard, such as a commercially available deuterated 5-hydroxymethyl-2'-deoxycytidine (e.g., 5-hmdC-d₃), to each sample for accurate quantification.[11]

Workflow for Tracing nhmC in Cell Culture

G cluster_synthesis Synthesis cluster_cell_culture Cell Culture cluster_analysis Analysis synth Synthesize Isotopically Labeled d-nhmCTP labeling Metabolic Labeling with Labeled d-nhmCTP synth->labeling Introduce into cells culture Culture Cells culture->labeling harvest Harvest Cells labeling->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction digestion Enzymatic Digestion dna_extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Interpretation lcms->data

Caption: Workflow for isotopic labeling and tracing of N-hydroxymethylcytidine.

Part 3: Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of isotopically labeled nhmC are critical for the success of tracing experiments. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[15][16]

Protocol 3: LC-MS/MS Analysis of Isotopically Labeled nhmC

Principle: The digested DNA sample is injected into an HPLC system, where the individual nucleosides are separated based on their physicochemical properties. The eluent is then introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled and labeled nhmC, as well as the internal standard. This is known as Multiple Reaction Monitoring (MRM).[11][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent such as methanol or acetonitrile.

    • Optimize the gradient to achieve baseline separation of 5-hydroxymethyl-2'-deoxycytidine from other nucleosides.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization mode.

    • Set up MRM transitions for the analytes of interest. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the corresponding base fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled d-nhmC258.1142.1
[hydroxymethyl-¹³C]-d-nhmC259.1143.1
d-nhmC-d₃ (Internal Standard)261.1145.1
  • Optimize instrument parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for each MRM transition.

    • Calculate the ratio of the peak area of the analyte (unlabeled or labeled nhmC) to the peak area of the internal standard.

    • Generate a calibration curve using standards of known concentrations to determine the absolute quantity of unlabeled and labeled nhmC in the sample.

    • The percentage of newly synthesized nhmC can be calculated as: (% Labeled nhmC) = [Labeled nhmC] / ([Labeled nhmC] + [Unlabeled nhmC]) * 100.

Biochemical Pathway of nhmC Formation and Labeling

G labeled_precursor Isotopically Labeled d-nhmCTP ([¹³C]) DNA_Polymerase DNA Polymerase labeled_precursor->DNA_Polymerase d5mC 5-methylcytosine (5mC) in DNA TET TET Enzymes (Oxidation) d5mC->TET nhmC_unlabeled N-hydroxymethylcytidine (nhmC) in DNA (unlabeled) TET->nhmC_unlabeled Endogenous Pathway nhmC_labeled N-hydroxymethylcytidine (nhmC) in DNA (labeled) DNA_Polymerase->nhmC_labeled Incorporation into newly synthesized DNA

Caption: Incorporation of labeled nhmC into the genome.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

While LC-MS/MS is ideal for quantification, NMR spectroscopy is a powerful tool for the structural verification of the synthesized isotopically labeled compounds.[9][17]

Protocol 4: NMR Analysis of Isotopically Labeled nhmC

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of ¹³C and ¹⁵N isotopes, which have a nuclear spin of ½, allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) that provide detailed information about the chemical environment of each atom in the molecule.[18]

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified isotopically labeled nhmC in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to assess the overall purity and structure.

    • Acquire a one-dimensional ¹³C NMR spectrum. The signal corresponding to the labeled carbon will be significantly enhanced.

    • Acquire two-dimensional correlation spectra, such as ¹H-¹³C HSQC, to confirm the connectivity between protons and their directly attached carbons. The cross-peak corresponding to the ¹³C-labeled hydroxymethyl group will be prominent.

  • Data Interpretation:

    • Analyze the chemical shifts, coupling constants, and cross-peak patterns to confirm the structure and the position of the isotopic label.

Conclusion and Future Perspectives

The ability to isotopically label and trace N-hydroxymethylcytidine provides an invaluable tool for researchers in epigenetics, cancer biology, and neuroscience. The protocols outlined in this guide offer a comprehensive framework for synthesizing labeled precursors, applying them in biological systems, and analyzing the results with high precision. These methodologies will undoubtedly accelerate our understanding of the dynamic regulation of the epigenome and its role in health and disease. Future advancements in this field may include the development of more sophisticated labeling strategies to probe the downstream fate of nhmC and its interplay with other epigenetic modifications.

References

  • Qiagen. (n.d.). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. PubMed. Retrieved February 17, 2026, from [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Molecular Sciences, 20(10), 2436. [Link]

  • Agris, P. F. (Ed.). (2004). Chemical Synthesis of 13C and 15N Labeled Nucleosides. ResearchGate. [Link]

  • Hemeryck, L. Y., De Graeve, M., Van Hecke, T., De Smet, S., & Vanhaecke, L. (2023). Perspectives for DNA adductomics in large-scale exposomics: upscaling sample preparation and preprocessing data. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 40. [Link]

  • Wang, P., & He, C. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8034-8063. [Link]

  • Giallombardo, M., et al. (2020). Development of a high-resolution mass spectrometry method for DNA adductomics investigation in colon cancer. ChemRxiv. [Link]

  • Saini, A., Rawat, Y., Jain, K., & Mani, I. (2023). State-of-the-art techniques to study epigenetics. Progress in Molecular Biology and Translational Science, 197, 23-50. [Link]

  • Psomagen. (2024, September 24). Essential Tools for Epigenetic Research. Psomagen. [Link]

  • Lane, A. N., Arroyave, P., & Fan, T. W. M. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry, 95(32), 11895-11902. [Link]

  • Masse, J. E., Bortmann, P., Dieckmann, T., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Journal of Biomolecular NMR, 12(3), 325-332. [Link]

  • Le, T. H. V., & Schär, P. (2012). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Song, M., et al. (2021). Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples. Journal of Chromatography B, 1164, 122513. [Link]

  • Bachman, M., et al. (2015). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemical Biology, 11(6), 447-453. [Link]

  • Jin, S. G., & Pfeifer, G. P. (2018). Modern Epigenetics Methods in Biological Research. Methods in Molecular Biology, 1708, 1-17. [Link]

  • Zhang, W., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 738. [Link]

  • Kellner, S., et al. (2020). Cell culture NAIL-MS allows insight into human RNA modification dynamics in vivo. bioRxiv. [Link]

  • Ghavifekr, A., et al. (2021). Laboratory methods to decipher epigenetic signatures: a comparative review. ResearchGate. [Link]

  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4515–4523. [Link]

  • Bio-Techne. (n.d.). Analysis & Detection Methods for Epigenetics. Bio-Techne. Retrieved February 17, 2026, from [Link]

  • Lehman, I. R., Bessman, M. J., Simms, E. S., & Kornberg, A. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170. [Link]

  • Baldus, M., et al. (2001). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 123(40), 9834-9842. [Link]

  • Ishida, K., et al. (2021). Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling. Analytical Chemistry, 93(10), 4443-4449. [Link]

  • Feng, F., et al. (2016). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 6(84), 80894-80898. [Link]

  • Taha, A. A., et al. (2010). Multinuclear (1H, 13C and 15N) Magnetic Resonance Spectroscopy and Substituent Effects on N-Phenoxyethylanilines. Molecules, 15(12), 9205-9218. [Link]

  • CD BioSciences. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. Epigenetics. Retrieved February 17, 2026, from [Link]

  • Buescher, J. M. (2018). Stable Isotope Tracing Experiments Using LC-MS. SpringerLink. [Link]

  • He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. SciSpace. [Link]

  • Neufeld, J. D., & Murrell, J. C. (2008). DNA Stable-Isotope Probing (DNA-SIP). SciSpace. [Link]

  • He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of Chemical Research, 44(9), 839-849. [Link]

  • Song, C. X., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. PLoS ONE, 6(7), e22312. [Link]

  • Wang, Z., et al. (2022). 15N- and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. Chemical Science, 13(35), 10398-10405. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Retrieved February 17, 2026, from [Link]

  • Wang, Y., et al. (2019). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Analytical Chemistry, 91(1), 185-212. [Link]

  • Song, C. X., et al. (2011). Syntheses of Two 5-Hydroxymethyl-2 '-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA. ResearchGate. [Link]

  • Gothe, H. J., et al. (2018). Progress toward an amplifiable metabolic label for DNA: conversion of 4-thiothymidine (4sT) to 5-methyl-2′-deoxycytidine and synthesis of a 4sT phosphorodiamidate prodrug. Canadian Journal of Chemistry, 96(10), 929-937. [Link]

  • Twist Bioscience. (2021, November 5). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. [Link]

  • JoVE. (2022, June 3). DNA Stable-Isotope Probing (DNA-SIP) l Protocol Preview [Video]. YouTube. [Link]

  • UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous deformylation during extraction

Topic: Preventing Spontaneous Deformylation During Extraction 🚨 Critical Alert: The "Silent Yield Killer" Status: Active Severity: High (Data Integrity Risk) Affected Analytes: N-formylated metabolites (e.g., N-formylkyn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Spontaneous Deformylation During Extraction

🚨 Critical Alert: The "Silent Yield Killer"

Status: Active Severity: High (Data Integrity Risk) Affected Analytes: N-formylated metabolites (e.g., N-formylkynurenine), formylated peptides (e.g., fMet-Leu-Phe), and natural products containing formamide moieties.

Executive Summary: Spontaneous deformylation—the unwanted loss of a formyl group (-CHO)—is a non-enzymatic hydrolysis event that frequently occurs during sample preparation. It converts your target formylated analyte into its deformylated amine counterpart (e.g., N-formylkynurenine


 Kynurenine). This leads to false negatives  for the formylated species and false positives  (artificially elevated levels) for the amine product.

This guide provides the thermodynamic and kinetic controls required to freeze this reaction.

Module 1: Diagnosis & Mechanism

Q: How do I know if I am losing formyl groups?

A: You will observe a specific mass shift and retention time drift.

  • Mass Shift: Look for a loss of 27.99 Da (loss of CO, usually observed as -28 Da) or 29.99 Da (loss of HCHO, formaldehyde equivalent) depending on the fragmentation pathway, but chemically it is the loss of the formyl group replaced by a proton (

    
    ).
    
  • Chromatography: The deformylated product is more basic and more polar (in reverse phase), typically eluting earlier than the formylated parent.

Q: What drives this reaction?

A: The formyl group is an amide, but it is the least stable amide. It is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by water.

  • Basic Conditions (pH > 8): Direct nucleophilic attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    
  • The "Danger Zone": Standard protein precipitation protocols often use 0.1% to 1.0% Formic Acid or TFA. While effective for quenching enzymes, this acidity can catalyze deformylation if the sample is left at room temperature.

🔬 Visualizing the Threat: Hydrolysis Mechanism

The following diagram illustrates the transition states you must avoid.

DeformylationMechanism cluster_legend Mechanism Logic Substrate N-Formyl Analyte (R-NH-CHO) AcidPath Acid Catalysis (H+ Protonation) Substrate->AcidPath pH < 4 BasePath Base Catalysis (OH- Attack) Substrate->BasePath pH > 8 Intermediate Tetrahedral Intermediate AcidPath->Intermediate + H2O BasePath->Intermediate Collapse Collapse & Elimination Intermediate->Collapse Fast Step Product Deformylated Amine (R-NH2) + Formate Collapse->Product Irreversible Text The formyl bond is electronically distinct from acetyl/amide bonds. It is significantly more labile.

Figure 1: Dual-pathway mechanism of spontaneous deformylation. Both extremes of pH accelerate the transition to the tetrahedral intermediate.

Module 2: Solvent & pH Control Strategies

Q: What is the "Goldilocks" pH for formyl stability?

A: The stability window is narrow: pH 6.0 – 7.0 . Recent studies on N-formylkynurenine (NFK) demonstrate that while NFK degrades rapidly at pH 7.4 (physiological) and pH > 8.5, it is most stable in slightly acidic buffers (pH 6.[1]0) [1].[2][3][4]

Q: Can I use Methanol?

A: Proceed with caution. Methanol is a nucleophile. In the presence of acid, methanol can attack the formyl group, leading to transamidation (forming methyl formate and the deformylated amine).

  • Better Alternative: Acetonitrile (ACN). It is aprotic and non-nucleophilic. It precipitates proteins effectively without participating in solvolysis reactions.

📊 Solvent & pH Compatibility Matrix
ParameterConditionRisk LevelTechnical Note
Solvent Acetonitrile (ACN) 🟢 Safe Aprotic; prevents solvolysis. Recommended.
Solvent Methanol (MeOH)🟡 Caution Nucleophilic; risk of deformylation if pH is not neutral.
Solvent Water (unbuffered)🔴 High Promotes hydrolysis; pH fluctuates wildly during freezing.
pH 6.0 – 7.0 🟢 Safe Optimal stability window for N-formyl groups [1].
pH < 4.0 (e.g., 1% Formic Acid)🟡 Caution Acceptable only if kept < 4°C and analyzed immediately.
pH > 8.0 (e.g., Carbonate buffer)🔴 Critical Rapid base-catalyzed hydrolysis occurs within minutes [1].
Additive Ammonium Acetate 🟢 Safe Provides buffering at pH ~6.7; volatile for LC-MS.

Module 3: The "Safe Extraction" Protocol

Objective: Extract formylated metabolites from plasma/tissue while maintaining < 5% degradation.

Reagents Required:
  • Extraction Solvent: 80% Acetonitrile / 20% Water buffered with 10mM Ammonium Acetate (pH 6.0).

  • Internal Standard: Isotope-labeled analog (e.g.,

    
    -NFK). Crucial for normalizing any degradation that does occur.
    
Step-by-Step Workflow:
  • Snap Freeze: Immediately quench metabolism by snap-freezing tissue in liquid nitrogen.[5]

  • Cold Lysis: Perform all homogenization at 4°C . Heat is the catalyst that pushes the hydrolysis over the activation energy barrier.

  • Buffered Extraction:

    • Add ice-cold Extraction Solvent (ACN/Buffer) to the sample.

    • Why? The ammonium acetate maintains the pH at ~6.0, preventing the acidity of cellular release or the basicity of certain buffers from degrading the analyte.

  • Precipitation: Vortex and centrifuge at 4°C (15,000 x g for 10 min).

  • Supernatant Handling:

    • Do NOT dry down using heat (e.g., SpeedVac at 45°C).

    • Preferred: Lyophilize (freeze-dry) or inject directly if concentration permits.

    • If drying is necessary, use a nitrogen stream at ambient temperature .

  • LC-MS Injection: Reconstitute in 5% ACN / 95% Water + 0.1% Formic Acid.

    • Note: It is safe to use Formic Acid immediately prior to injection because the residence time in the autosampler (4°C) is short.

Module 4: Troubleshooting Decision Tree

Use this logic flow to rescue an experiment showing signs of deformylation.

TroubleshootingTree cluster_caption Troubleshooting Logic Start Issue: Low Yield of Formylated Analyte CheckpH Check Extraction pH Start->CheckpH IsAcidic Is pH < 4? CheckpH->IsAcidic IsBasic Is pH > 8? CheckpH->IsBasic CheckTemp Check Temperature IsAcidic->CheckTemp No ActionBuffer Switch to 10mM Ammonium Acetate (pH 6) IsAcidic->ActionBuffer Yes IsBasic->CheckTemp No IsBasic->ActionBuffer Yes SolventCheck Check Solvent CheckTemp->SolventCheck Cold Chain OK ActionCold Ensure all steps at 4°C CheckTemp->ActionCold Was Heat Used? ActionACN Switch MeOH to ACN (Remove Nucleophile) SolventCheck->ActionACN Using MeOH? ActionIS Use Isotopically Labeled Standard SolventCheck->ActionIS Protocol Optimized? Text Systematic elimination of hydrolysis catalysts.

Figure 2: Logical workflow for diagnosing and correcting spontaneous deformylation issues.

References

  • Vertex AI Search (BioRxiv). (2024). N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway. Available at: [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Wang, B., & Cao, Z. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations. Journal of Physical Chemistry B. Available at: [Link]

  • Tomek, P., et al. (2015). Formation of fluorophores from the kynurenine pathway metabolite N-formylkynurenine. Biochimica et Biophysica Acta. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Digestion for Adduct Recovery

Welcome to the technical support center for adduct recovery. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzymatic digestion for the analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adduct recovery. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzymatic digestion for the analysis of DNA and protein adducts. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments for maximal yield and data quality.

Troubleshooting Guide

This section addresses specific problems encountered during enzymatic digestion for adduct recovery in a direct question-and-answer format.

Question: Why is my adduct recovery consistently low or non-existent?

Answer:

Low or zero recovery of adducts post-digestion is a common and frustrating issue. The root cause often lies in one of three areas: incomplete digestion of the macromolecule, degradation of the adduct itself, or loss during sample cleanup.

Potential Causes & Solutions:

  • Inactive or Inhibited Enzymes: This is the most frequent culprit.

    • Plausible Cause: Enzymes may have lost activity due to improper storage, such as temperature fluctuations or multiple freeze-thaw cycles.[1][2][3][4] Contaminants from the sample matrix (e.g., salts, EDTA, phenol, ethanol) can also inhibit enzyme function.[5][6]

    • Troubleshooting Steps:

      • Verify Enzyme Activity: Always perform a control digestion with a standard substrate (e.g., calf thymus DNA or BSA) alongside your samples to confirm the enzyme is active.[4]

      • Check Storage and Handling: Ensure enzymes are stored at the recommended -20°C in a non-frost-free freezer and that freeze-thaw cycles are minimized.[1][2][3] Always add the enzyme to the reaction mixture last.[2][6]

      • Purify Your Sample: If inhibition is suspected, re-purify your DNA or protein sample to remove potential contaminants. Spin columns are effective for removing common inhibitors.[3][5]

  • Suboptimal Digestion Conditions: Enzymes are sensitive to their environment. The wrong pH, temperature, or buffer composition can drastically reduce efficiency.[7]

    • Plausible Cause: The reaction buffer may not be optimal for the specific enzyme or combination of enzymes being used. For instance, Proteinase K has optimal activity in a pH range of 7.5-11.5 and temperatures between 37-70°C.[8] Nuclease P1 requires Zn2+ as a cofactor and works best at a pH around 5.5.[9]

    • Troubleshooting Steps:

      • Review the Protocol: Double-check the manufacturer's recommended buffer, temperature, and any required cofactors for your specific enzyme(s).[2]

      • Optimize Key Parameters: Systematically vary the pH, temperature, and enzyme-to-substrate ratio to find the optimal conditions for your specific adduct and sample type.[7] Design of Experiments (DOE) can be a powerful tool for this.[7]

      • Consider Sequential Digestion: If using multiple enzymes with different optimal conditions, perform the digestions sequentially, adjusting the buffer and temperature between steps.[2]

  • Adduct-Induced Steric Hindrance: The adduct itself can block the enzyme from accessing its cleavage site.

    • Plausible Cause: Bulky adducts can create steric hindrance, preventing the enzyme from binding to and cleaving the phosphodiester or peptide bond.[10] This can lead to incomplete digestion and the recovery of larger, adducted fragments instead of the desired adducted monomer.[10][11]

    • Troubleshooting Steps:

      • Increase Enzyme Concentration/Digestion Time: A higher enzyme-to-substrate ratio or a longer incubation period may help overcome steric hindrance.[12] However, be cautious of over-digestion, which can lead to non-specific cleavage.

      • Use a Cocktail of Enzymes: Employing a combination of enzymes with different specificities can improve the digestion of resistant sites.[10] For DNA, a common strategy is a two-step digestion using Nuclease P1 followed by alkaline phosphatase.[13]

  • Adduct Lability: The adduct may be unstable under the digestion conditions.

    • Plausible Cause: Some adducts are sensitive to heat or extreme pH. For example, heat denaturation of DNA prior to digestion can sometimes create or modify certain adducts.[9]

    • Troubleshooting Steps:

      • Use Milder Conditions: Opt for lower digestion temperatures and a pH that is known to preserve the stability of your target adduct.

      • Avoid Harsh Pre-treatments: If possible, avoid steps like boiling to denature DNA. While it can accelerate digestion, it may compromise adduct integrity.[9]

Question: My digestion appears incomplete, showing larger fragments on a gel or in my LC-MS data. What should I do?

Answer:

Incomplete digestion is characterized by the presence of intermediate products, such as oligonucleotides or larger peptides, instead of the expected mononucleotides or single amino acids.[1]

Potential Causes & Solutions:

  • Insufficient Enzyme or Incubation Time: The reaction may not have had enough enzyme or time to go to completion.

    • Troubleshooting Steps:

      • Increase Incubation Time: The simplest first step is to extend the incubation period (e.g., from 2 hours to overnight).[5]

      • Increase Enzyme-to-Substrate Ratio: Add more enzyme to the reaction. A common starting point for DNA digestion is 3-5 units of enzyme per microgram of DNA.[5][6] For protein digestion with Proteinase K, a final concentration of 50-200 µg/ml is often effective.[8]

  • DNA Methylation Blocking Cleavage: This is a common issue when working with DNA from bacterial or eukaryotic sources.

    • Plausible Cause: Certain restriction enzymes are sensitive to methylation (e.g., dam or dcm methylation in bacteria) at their recognition sites and will not cleave.[1]

    • Troubleshooting Steps:

      • Use a Methylation-Insensitive Isoschizomer: Check enzyme databases for an alternative enzyme that recognizes the same sequence but is not blocked by methylation.[1]

      • Propagate Plasmids in dam-/dcm- Strains: If working with plasmids, use an E. coli strain that lacks the methyltransferases (dam-/dcm-).[1][6]

  • Steric Hindrance from Bulky Adducts: As mentioned previously, the adduct itself can physically block the enzyme.

    • Troubleshooting Steps:

      • Employ a Multi-Enzyme Strategy: For protein adducts, using a combination of proteases like trypsin and chymotrypsin can yield smaller peptides and improve adduct recovery.[10]

      • Use Non-Specific Nucleases/Proteases: Enzymes with broad specificity, like Proteinase K or Benzonase, can help digest the macromolecule into smaller fragments, making the adduct site more accessible to specific enzymes.[8][13]

Frequently Asked Questions (FAQs)

What is the best way to validate my enzymatic digestion protocol?

To ensure your protocol is robust and reproducible, you should assess the degree of digestion. This can be done by quantifying the resulting monomers (nucleosides or amino acids) using HPLC-UV or LC-MS/MS.[9] A successful digestion will show a near-complete conversion of the polymer into its constituent monomers. For DNA, you can compare the amount of resulting deoxynucleosides to the initial amount of DNA quantified by methods like Hoechst dye binding.[9]

Which enzymes are recommended for DNA adduct analysis?

A multi-step enzymatic approach is standard for digesting DNA to single nucleosides for LC-MS analysis.

  • Nuclease P1: This enzyme cleaves single-stranded DNA and RNA to deoxynucleoside-5'-monophosphates. It is highly stable and efficient.[9] It is particularly useful in methods like ³²P-postlabeling because it dephosphorylates normal nucleotides at the 3' position, while many adducted nucleotides remain resistant, allowing for their specific enrichment.[11]

  • Alkaline Phosphatase (AP): Following Nuclease P1 digestion, AP is used to remove the 5'-phosphate group, yielding the final deoxynucleoside product required for most LC-MS analyses.

  • Phosphodiesterase I (PDE I): Often used in combination with Nuclease P1 and AP to ensure complete digestion of any remaining oligonucleotides.[13]

What are the key considerations for digesting protein adducts?

The goal of protein adduct analysis is often to identify the specific site of modification, which requires a "bottom-up" proteomics approach.

  • Enzyme Choice is Critical: The choice of protease dictates the final peptide fragments. Trypsin is common, but if the adduction site is next to a lysine or arginine, the adduct may inhibit cleavage. In such cases, other proteases like chymotrypsin, thermolysin, or Proteinase K should be considered.[7][10]

  • Optimization is Essential: Unlike standard proteomics, the presence of a drug-protein adduct can significantly alter digestion efficiency. Therefore, it is crucial to optimize parameters like pH, temperature, and digestion time specifically for the adducted protein.[7]

  • Denaturation Can Improve Digestion: Using denaturants like urea or guanidinium chloride, followed by reduction and alkylation of disulfide bonds, can unfold the protein, making it more accessible to the protease and improving sequence coverage.

Visualizations & Protocols

Workflow for Troubleshooting Low Adduct Recovery

This decision tree provides a logical path for diagnosing and solving issues related to poor adduct recovery.

Troubleshooting_Workflow start Low Adduct Recovery check_enzyme Run Control Digestion (e.g., Calf Thymus DNA) start->check_enzyme enzyme_ok Digestion of Control is Successful? check_enzyme->enzyme_ok inactive_enzyme Issue: Inactive Enzyme - Check storage (-20°C) - Avoid freeze-thaw cycles - Order new enzyme stock enzyme_ok->inactive_enzyme No check_conditions Issue: Suboptimal Conditions or Inhibition - Verify buffer pH & cofactors - Check for inhibitors (salts, EDTA) - Re-purify sample enzyme_ok->check_conditions Yes optimize_protocol Optimize Protocol - Titrate enzyme concentration - Vary incubation time/temp - Test sequential digestion check_conditions->optimize_protocol check_adduct_type Issue: Adduct-Specific Problem - Consider steric hindrance - Assess adduct lability check_conditions->check_adduct_type final_check Re-evaluate Recovery optimize_protocol->final_check advanced_strategy Implement Advanced Strategy - Use enzyme cocktail - Use milder conditions (pH, temp) - Analyze for larger adducted fragments check_adduct_type->advanced_strategy advanced_strategy->final_check

Caption: A troubleshooting decision tree for diagnosing low adduct recovery.

General Workflow for DNA Adduct Analysis

This diagram illustrates the key stages from sample acquisition to data analysis in a typical DNA adductomics experiment.

DNA_Adduct_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis sample Tissue/Cell Sample dna_extraction DNA Extraction & Purification sample->dna_extraction quant DNA Quantification (e.g., UV-Vis, PicoGreen) dna_extraction->quant denature Optional: Heat Denaturation quant->denature nuclease_p1 Step 1: Nuclease P1 (pH 5.5, +ZnCl2, 37°C) quant->nuclease_p1 denature->nuclease_p1 alk_phos Step 2: Alkaline Phosphatase (pH ~8, 37°C) nuclease_p1->alk_phos cleanup Sample Cleanup (e.g., SPE, Filtration) alk_phos->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Adduct Quantification lcms->data

Caption: Standard workflow for DNA adduct analysis via enzymatic digestion and LC-MS.

Data Summary Table: Common Enzymes for Adduct Analysis
EnzymeMacromoleculeOptimal pHOptimal Temp.Cofactors/NotesReference(s)
Proteinase K Protein, DNA7.5 - 11.537 - 70°CCa²⁺ can stabilize; broad specificity.,[8]
Nuclease P1 DNA, RNA5.0 - 6.037 - 50°CRequires Zn²⁺.[9]
Alkaline Phosphatase DNA (monophosphates)8.0 - 10.037°CRequires Zn²⁺ and Mg²⁺. Removes 5'-phosphates.[13]
Trypsin Protein7.5 - 8.537°CCleaves at the C-terminus of Lysine (K) and Arginine (R).[7]
Chymotrypsin Protein7.5 - 8.525 - 37°CCleaves at C-terminus of large hydrophobic residues (F, W, Y).[10]
Protocol: Standard Two-Step Enzymatic Digestion of DNA for LC-MS

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Purified DNA sample (10 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Ammonium Acetate buffer (1 M, pH 5.3)

  • Zinc Chloride (ZnCl₂) solution (10 mM)

  • Alkaline Phosphatase (e.g., Calf Intestinal)

  • Ammonium Bicarbonate buffer (1 M, pH ~8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

Step 1: Nuclease P1 Digestion

  • In a sterile microcentrifuge tube, add 10 µg of purified DNA.

  • Add nuclease-free water to a final volume of 40 µL.

  • Add 5 µL of 1 M Ammonium Acetate buffer (pH 5.3) to achieve a final concentration of 100 mM.

  • Add 1 µL of 10 mM ZnCl₂ to achieve a final concentration of 0.2 mM.

  • Add 2 Units of Nuclease P1.

  • Gently mix by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate at 37°C for 2-4 hours.

Step 2: Alkaline Phosphatase Digestion

  • To the same tube from Step 1, add 5 µL of 1 M Ammonium Bicarbonate buffer to adjust the pH to ~8.5.

  • Add 10 Units of Alkaline Phosphatase.

  • Gently mix and briefly centrifuge.

  • Incubate at 37°C for an additional 1-2 hours (or overnight).

Step 3: Sample Cleanup

  • After digestion is complete, the enzymes must be removed. This is typically done using a 10 kDa molecular weight cut-off (MWCO) filter.

  • Add the digestion mixture to the filter unit and centrifuge according to the manufacturer's instructions.

  • The filtrate contains the digested deoxynucleosides and is ready for LC-MS/MS analysis.

References

  • Giese, R. W., et al. (2002). Scaled-Down Nuclease P1 for Scaled-Up DNA Digestion. BioTechniques.
  • Thermo Fisher Scientific. Restriction Enzyme Troubleshooting. Thermo Fisher Scientific - CA.
  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32 P-Postlabeling test for structurally diverse DNA adducts. Carcinogenesis.
  • Switzar, L., et al. (2011). Protein digestion optimization for characterization of drug–protein adducts using response surface modeling.
  • Fisher BioReagents. Troubleshooting Guide for DNA Digestion. Fisher Scientific.
  • GenScript. Restriction Digestion Troubleshooting Guide. GenScript.
  • Fermentas. Troubleshooting Guide for DNA Digestion.
  • Sigma-Aldrich. Restriction Enzyme Digest Protocol. Sigma-Aldrich.
  • Bellamri, M., et al. (2018).
  • Thermo Fisher Scientific. Troubleshooting Common Issues with Restriction Digestion Reactions. Thermo Fisher Scientific - CL.
  • Coup, B., et al. (2018). Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue. Applied Immunohistochemistry & Molecular Morphology.
  • Sigma-Aldrich. Guide on How to Use Proteinase K in Different Procedures. Sigma-Aldrich.
  • Ge, P., et al. (2020). DNA digestion to deoxyribonucleoside: A simplified one-step procedure.
  • Tinzyme. Proteinase K Usage Guide. Tinzyme.
  • ZAGENO. Fix Failed DNA Digests: Restriction Enzyme Troubleshooting. ZAGENO.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing C5 and N4-Position Cytosine Modifications: A Comparative Analysis of 5-Hydroxymethylcytosine (5hmC) and N4-Methylcytosine (4mC)

Introduction: Navigating the Landscape of Cytosine Modifications In the intricate world of epigenetics, cytosine modifications serve as critical regulators of gene expression and genome stability. While 5-methylcytosine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Cytosine Modifications

In the intricate world of epigenetics, cytosine modifications serve as critical regulators of gene expression and genome stability. While 5-methylcytosine (5mC) has long been the face of DNA methylation, its oxidized derivative, 5-hydroxymethylcytosine (5hmC), has emerged as a distinct and functionally significant epigenetic mark in mammals, often referred to as the "sixth base" of the genome.[1] Concurrently, a different class of modification, N4-methylcytosine (4mC), is a well-established mark in prokaryotic systems, playing a key role in restriction-modification systems that protect bacteria from foreign DNA.[2][3]

This guide addresses a crucial analytical challenge for researchers in epigenetics and drug development: how to distinguish between modifications occurring at two different positions on the cytosine ring. The initial query concerned distinguishing N4-hydroxymethylcytosine (4hmC) from 5-hydroxymethylcytosine (5hmC). However, it is important to clarify that while 5hmC is a well-documented and abundant modification in mammalian cells, particularly in the brain, N4-hydroxymethylcytosine has not been identified as a common, naturally occurring modification in genomic DNA.

Therefore, this guide will provide a scientifically grounded comparison of the established methods used to differentiate the well-characterized 5-hydroxymethylcytosine (a C5-position modification) from N4-methylcytosine (an N4-position modification). Understanding the principles behind these methods provides a robust framework for any researcher aiming to identify and characterize specific cytosine modifications, including hypothetical ones. We will delve into the chemical and enzymatic logic that underpins these powerful techniques, providing detailed protocols and experimental data to empower your research.

The Tale of Two Positions: C5 vs. N4

The ability to distinguish between these modifications hinges on their distinct chemical structures. The modification at the C5 position is on the pyrimidine ring itself, while the modification at the N4 position is on the exocyclic amino group. This fundamental difference dictates their reactivity to various chemical and enzymatic treatments.

  • 5-Hydroxymethylcytosine (5hmC): Formed by the TET (Ten-Eleven Translocation) enzyme-mediated oxidation of 5mC.[1][4] The hydroxymethyl group is attached to the C5 carbon of the cytosine ring.

  • N4-Methylcytosine (4mC): A methyl group is attached to the nitrogen atom of the exocyclic amino group at the N4 position.[2][3]

This structural disparity is the key that allows us to unlock their individual identities within the genome.

Part 1: The Gold Standard for Distinguishing 5-Hydroxymethylcytosine (5hmC) from 5-Methylcytosine (5mC)

The initial challenge in the field was to differentiate 5hmC from its precursor, 5mC, as traditional bisulfite sequencing cannot distinguish between the two.[5][6] This led to the development of elegant methods that exploit the unique chemical properties of the hydroxymethyl group.

Oxidative Bisulfite Sequencing (oxBS-Seq)

Principle: oxBS-Seq introduces a chemical oxidation step that selectively converts 5hmC to 5-formylcytosine (5fC).[6] In the subsequent bisulfite treatment, 5fC behaves like an unmodified cytosine and is converted to uracil (read as thymine after PCR). In contrast, 5mC is resistant to this oxidation and remains as cytosine. By comparing the results of a standard bisulfite sequencing (BS-Seq) run (which detects both 5mC and 5hmC as 'C') with an oxBS-Seq run (which detects only 5mC as 'C'), the positions of 5hmC can be inferred by subtraction.

Experimental Workflow:

oxBS_Seq_Workflow cluster_0 Sample Preparation cluster_1 Parallel Processing cluster_2 Sequencing & Analysis Genomic_DNA Genomic DNA BS_Seq Standard Bisulfite Conversion (BS-Seq) Genomic_DNA->BS_Seq Aliquot 1 Oxidation Chemical Oxidation (KRuO4) Genomic_DNA->Oxidation Aliquot 2 Sequencing1 Sequencing BS_Seq->Sequencing1 oxBS_Seq Bisulfite Conversion Oxidation->oxBS_Seq Sequencing2 Sequencing oxBS_Seq->Sequencing2 Analysis Data Comparison (BS-Seq vs. oxBS-Seq) Sequencing1->Analysis Sequencing2->Analysis

Caption: Workflow for oxBS-Seq.

Step-by-Step Protocol for oxBS-Seq:

  • DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication.

  • Sample Splitting: Divide the DNA sample into two equal aliquots. One will be processed with standard bisulfite treatment (control), and the other with oxidative bisulfite treatment.

  • Oxidation (for the oxBS-Seq aliquot):

    • Denature the DNA by heating at 95°C.

    • Add potassium perruthenate (KRuO4) to a final concentration of 15 mM.

    • Incubate at room temperature to oxidize 5hmC to 5fC.

    • Quench the reaction and purify the DNA.

  • Bisulfite Conversion: Perform bisulfite conversion on both aliquots using a commercial kit according to the manufacturer's instructions. This step converts unmodified cytosine and 5fC to uracil, while 5mC remains unchanged.

  • Library Preparation: Prepare sequencing libraries from both the bisulfite-treated and oxidative bisulfite-treated DNA.

  • Sequencing: Sequence both libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align reads from both experiments to a reference genome.

    • Calculate methylation levels at each CpG site for both samples.

    • The 5hmC level at a given site is calculated as: (% Methylation in BS-Seq sample) - (% Methylation in oxBS-Seq sample).

TET-Assisted Bisulfite Sequencing (TAB-Seq)

Principle: TAB-Seq uses an enzymatic approach to differentiate 5hmC.[4] First, the 5hmC bases are protected by glucosylation using T4-phage β-glucosyltransferase (β-GT), which adds a glucose moiety to the hydroxyl group. Next, a TET enzyme is used to oxidize all unprotected 5mC to 5-carboxylcytosine (5caC). During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil. Only the protected glucosylated 5hmC (5ghmC) remains as cytosine. This method provides a direct readout of 5hmC positions.

Experimental Workflow:

TAB_Seq_Workflow Genomic_DNA Genomic DNA Glucosylation Glucosylation of 5hmC (β-GT) Genomic_DNA->Glucosylation TET_Oxidation TET Oxidation of 5mC to 5caC Glucosylation->TET_Oxidation Bisulfite_Conversion Bisulfite Conversion TET_Oxidation->Bisulfite_Conversion Sequencing Sequencing & Analysis Bisulfite_Conversion->Sequencing

Caption: Workflow for TAB-Seq.

Step-by-Step Protocol for TAB-Seq:

  • DNA Fragmentation: Shear genomic DNA to the desired size.

  • Glucosylation of 5hmC:

    • Incubate the DNA with T4 β-glucosyltransferase (β-GT) and UDP-glucose to convert 5hmC to β-glucosyl-5-hydroxymethylcytosine (5ghmC).

    • Purify the DNA.

  • TET Oxidation of 5mC:

    • Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., TET1) in the presence of necessary cofactors (Fe(II), α-ketoglutarate). This will oxidize 5mC to 5caC.

    • Purify the DNA.

  • Bisulfite Conversion: Perform bisulfite conversion on the treated DNA. Unmodified cytosine and 5caC will be converted to uracil. The protected 5ghmC will remain as cytosine.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform next-generation sequencing.

  • Data Analysis: Align reads to a reference genome. Any remaining cytosine at a CpG site represents a 5hmC in the original DNA sample.

Part 2: Differentiating N4-Methylcytosine (4mC) from C5 Modifications

While 4mC is primarily found in prokaryotes, its presence can confound standard methylation analyses if not properly accounted for.[7][8] The key to distinguishing 4mC lies in the differential reactivity of the N4- and C5-positions to TET enzymes and bisulfite treatment.

The Behavior of 4mC in Standard Methylation Assays
  • Standard Bisulfite Sequencing: 4mC shows partial resistance to bisulfite-mediated deamination.[9] This means that unlike unmodified cytosine which is reliably converted to uracil, 4mC will be read as a mix of cytosine and thymine, leading to inaccurate quantification of both 4mC and 5mC if they coexist.

  • TET Enzyme Activity: Crucially, TET enzymes, which specifically oxidize 5mC, have been shown to have no significant oxidative activity on 4mC.[7][8] This differential enzymatic activity is the cornerstone of the 4mC-TAB-seq method.

4mC-Tet-Assisted-Bisulfite-Sequencing (4mC-TAB-Seq)

Principle: This method, developed by Yu et al., leverages the inability of TET enzymes to oxidize 4mC.[7][8] In this workflow, genomic DNA is treated with a TET enzyme, which converts all 5mC to 5caC. Subsequent bisulfite treatment then converts unmodified cytosine and the newly formed 5caC to uracil. Since 4mC is not oxidized by TET and is partially resistant to bisulfite conversion, the cytosines that remain after this entire process are predominantly derived from 4mC sites.

Experimental Workflow:

Four_mC_TAB_Seq_Workflow Genomic_DNA Genomic DNA (containing C, 5mC, 4mC) TET_Oxidation TET Oxidation of 5mC to 5caC Genomic_DNA->TET_Oxidation Bisulfite_Conversion Bisulfite Conversion TET_Oxidation->Bisulfite_Conversion Sequencing Sequencing & Analysis Bisulfite_Conversion->Sequencing

Caption: Workflow for 4mC-TAB-Seq.

Step-by-Step Protocol for 4mC-TAB-Seq:

  • DNA Fragmentation: Shear genomic DNA to the desired size.

  • TET Oxidation of 5mC:

    • Incubate the DNA with a recombinant TET enzyme to oxidize all 5mC to 5caC.

    • Purify the DNA.

  • Optimized Bisulfite Conversion: Perform bisulfite conversion. The conditions may need to be optimized to maximize the deamination of C and 5caC while preserving 4mC.[7][8]

  • Library Preparation and Sequencing: Prepare a sequencing library and perform next-generation sequencing.

  • Data Analysis: Align reads to a reference genome. Cytosines detected at CpG sites are interpreted as 4mC. To determine 5mC locations, the results from 4mC-TAB-seq can be subtracted from a standard MethylC-seq run (which detects both 4mC and 5mC).[7][8]

Comparative Data Summary

The following table summarizes the readout for each cytosine form across the different sequencing methodologies, providing a clear guide for data interpretation.

Cytosine FormStandard BS-Seq ReadoutoxBS-Seq ReadoutTAB-Seq Readout4mC-TAB-Seq Readout
Unmodified C TTTT
5-mC CCTT
5-hmC CTCT
4-mC C (partially T)C (partially T)Not Applicable*C (partially T)

*TAB-Seq is specifically designed for 5hmC detection and is not typically used in contexts where 4mC is expected.

Conclusion: A Logic-Based Approach to a Complex Field

Distinguishing between cytosine modifications is fundamental to accurately interpreting the epigenome. While the existence of N4-hydroxymethylcytosine in nature remains unconfirmed, the principles for its potential detection can be extrapolated from the robust methods developed for 5hmC and 4mC. The key lies in identifying a chemical or enzymatic treatment with specific activity towards the modification of interest.

The methods presented here—oxBS-Seq, TAB-Seq, and 4mC-TAB-Seq—provide a powerful toolkit for researchers. By understanding the distinct chemical properties of modifications at the C5 and N4 positions, scientists can select the appropriate experimental strategy to confidently and accurately map the epigenetic landscape, paving the way for new discoveries in gene regulation, development, and disease.

References

  • Yu, M., Ji, L., Neumann, D. A., Chung, D. H., Groom, J., Westpheling, J., He, C., & Schmitz, R. J. (2015). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nucleic acids research, 43(21), e148. [Link]

  • Yu, M., et al. (2015). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nucleic Acids Research, 43(21). [Link]

  • Yu, M., et al. (2015). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nucleic Acids Research, 43(21). [Link]

  • Yu, M., et al. (2015). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. PubMed, [Link]

  • DNAmod. (2020). N4-methylcytosine. [Link]

  • Goll, M. G., & Bestor, T. H. (2012). 5-Hydroxymethylcytosine – the elusive epigenetic mark in mammalian DNA. PMC, [Link]

  • Koziol, M. J. (2024). 5-Hydroxymethylcytosine: the many faces of the sixth base of mammalian DNA. Royal Society of Chemistry, [Link]

  • Yu, M., et al. (2015). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. PMC, [Link]

  • Spruijt, C. G., et al. (2018). Selective recognition of N4-methylcytosine in DNA by engineered transcription-activator-like effectors. NIH, [Link]

  • Wikipedia. (n.d.). TET enzymes. [Link]

  • dos Santos, L. M., et al. (2020). TET enzymes and key signalling pathways: Crosstalk in embryonic development and cancer. Oncology Letters, [Link]

  • Montalvo-Casimiro, M., et al. (2023). TET Enzymes and 5hmC Levels in Carcinogenesis and Progression of Breast Cancer: Potential Therapeutic Targets. MDPI, [Link]

  • Delatte, B., & Fuks, F. (2013). TET proteins: on the frenetic hunt for new cytosine modifications. Oxford Academic, [Link]

  • Song, C. X., et al. (2014). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. PMC, [Link]

  • Fan, G., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Fan Lab, [Link]

  • CD BioSciences. (n.d.). DNA N4-Methylcytosine (4mC) Analysis. [Link]

  • ACS Omega. (2025). Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems. [Link]

  • Diagenode. (n.d.). 5-hmC, 5-mC & cytosine DNA standard pack for hMeDIP. [Link]

  • CD BioSciences. (n.d.). DNA N4-Methylcytosine (4mC) Analysis. [Link]

  • ResearchGate. (1987). Synthesis and phyiscal properties of DNA fragments containing N4-methylcytosine and 5-methylcytosine. [Link]

  • PLOS Computational Biology. (2021). The Impact of the HydroxyMethylCytosine epigenetic signature on DNA structure and function. PMC, [Link]

  • Wikipedia. (n.d.). DNA. [Link]

  • MDPI. (2024). 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation. [Link]

  • MDPI. (2017). Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer. [Link]

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Comparative

Correlation of N-hmdC levels with formaldehyde exposure

Topic: Correlation of N-hmdC levels with formaldehyde exposure Content Type: Publish Comparison Guide Definitive Guide to N-hmdC Quantification: Correlating -hydroxymethyldeoxycytidine with Formaldehyde Exposure Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation of N-hmdC levels with formaldehyde exposure Content Type: Publish Comparison Guide

Definitive Guide to N-hmdC Quantification: Correlating -hydroxymethyldeoxycytidine with Formaldehyde Exposure

Executive Summary

Formaldehyde (FA) is a ubiquitous environmental pollutant and an endogenous metabolite.[1][2][3] Its genotoxicity is primarily mediated through the formation of DNA monoadducts and DNA-protein crosslinks (DPCs). Among these,


-hydroxymethyldeoxycytidine (N-hmdC)  represents a specific but chemically labile interaction between formaldehyde and the exocyclic amino group of cytosine.

Unlike stable epigenetic marks (e.g., 5-hmC), N-hmdC is an unstable hemiaminal adduct that spontaneously dissociates, making direct quantification notoriously difficult. This guide compares the Reductive Amination-Stabilized LC-MS/MS Assay —the industry "gold standard" for accurate dosimetry—against traditional direct analysis and indirect surrogate methods. We provide the mechanistic grounding, experimental protocols, and comparative data necessary for researchers to validate N-hmdC as a biomarker of exogenous FA exposure.

Part 1: Mechanistic Grounding & The Stability Challenge

To accurately correlate N-hmdC levels with exposure, one must understand the thermodynamics of its formation. Formaldehyde reacts reversibly with the


-position of deoxycytidine (dC) to form N-hmdC. Without stabilization, this adduct decomposes during DNA isolation, leading to massive underestimation of exposure.

The "Product" Solution: The introduction of a reducing agent, Sodium Cyanoborohydride (NaCNBH


), converts the unstable hydroxymethyl group (

) into a stable methyl group (

), yielding

-methyldeoxycytidine (

-Me-dC). This stable surrogate can then be quantified with high precision.[4]
Figure 1: Reaction Pathway & Stabilization Strategy

G cluster_0 Critical Stabilization Step dC Deoxycytidine (dC) NhmdC N4-hmdC (Unstable Hemiaminal) dC->NhmdC + FA (Reversible) FA Formaldehyde (HCHO) NhmdC->dC Spontaneous Decomposition NMedC N4-Methyl-dC (Stable Surrogate) NhmdC->NMedC + NaCNBH3 (Reductive Amination)

Caption: Formaldehyde reacts reversibly with dC to form unstable N-hmdC. Treatment with NaCNBH


 reduces it to stable 

-Me-dC for quantification.
Part 2: Comparative Analysis of Quantification Technologies

This section evaluates the NaCNBH


-Stabilized LC-MS/MS  workflow against alternative methodologies used in toxicology.
Table 1: Performance Comparison of N-hmdC Detection Methods
FeatureStabilized LC-MS/MS (Recommended) Direct LC-MS/MS32P-Postlabeling
Analyte Detected

-Methyl-dC (Stable surrogate)

-hmdC (Intact adduct)
Adduct Nucleotides (Generic)
Stability High (Permanent covalent bond)Low (Decomposes during digest)Variable (Depends on pH)
Sensitivity (LQL) < 50 amol (Ultra-trace level)~10–50 pmol (Poor)< 1 amol (Ultra-sensitive)
Specificity Absolute (Mass + Retention Time)HighLow ( prone to false positives)
Endogenous vs. Exogenous Distinguishable (via Isotope Labeling)Hard to distinguishImpossible
Primary Limitation Requires chemical reduction stepMassive signal loss (>90%)Lack of structural confirmation

Expert Insight:

  • Why Direct LC-MS Fails: During the enzymatic hydrolysis of DNA (required to free nucleosides for MS), the physiological pH and temperature (37°C) accelerate the reverse reaction, converting N-hmdC back to dC and FA. This results in "false negatives."

  • Why 32P-Postlabeling is Insufficient: While sensitive, it cannot chemically distinguish between different hydroxymethyl adducts (

    
    -hmdA vs 
    
    
    
    -hmdC) without complex chromatography, and it cannot utilize stable isotopes to separate endogenous background from exogenous exposure.
Part 3: Self-Validating Experimental Protocol

Objective: Quantify exogenous N-hmdC derived from formaldehyde exposure while controlling for endogenous background. Key Reagent:


-Formaldehyde (for exposure) allows mass-differentiation (+3 Da shift) from endogenous adducts.
Workflow Diagram

Workflow Step1 1. Exposure Treat cells/tissue with [13CD2]-Formaldehyde Step2 2. DNA Isolation Phenol-Chloroform Extraction Step1->Step2 Step3 3. Stabilization (CRITICAL) Add NaCNBH3 (50 mM) to DNA solution Incubate 6h @ 37°C Step2->Step3 Step4 4. Enzymatic Hydrolysis DNase I + Phosphodiesterase + Alk. Phosphatase Step3->Step4 Step5 5. SPE Purification Remove enzymes & salts Step4->Step5 Step6 6. LC-MS/MS Analysis Target: N4-Me-dC (m/z 242.1 -> 126.1) Internal Std: [15N3]-N4-Me-dC Step5->Step6

Caption: Step-by-step protocol emphasizing the critical NaCNBH


 reduction step prior to enzymatic digestion.
Detailed Methodology
  • Exposure & Lysis:

    • Expose biological system to

      
      -Formaldehyde.[3][4][5][6]
      
    • Isolate nuclei to minimize cytoplasmic contamination.

    • Validation Check: Spike a known amount of

      
      -dC internal standard at the lysis step to monitor recovery.
      
  • Chemical Stabilization (The "Product" Step):

    • Resuspend DNA in phosphate buffer (pH 7.0).

    • Add NaCNBH

      
        to a final concentration of 50 mM.
      
    • Incubate at 37°C for 6 hours.

    • Mechanism:[7][8] This reduces the transient N-hmdC (

      
       Da) to stable 
      
      
      
      -Me-dC (
      
      
      Da).
    • Note: This step must occur before or during any condition that promotes adduct reversal.

  • Enzymatic Digestion:

    • Digest DNA to single nucleosides using DNase I, Snake Venom Phosphodiesterase, and Alkaline Phosphatase.

    • Control: Ensure NaCNBH

      
       is removed or neutralized if it interferes with enzyme activity (usually compatible at lower concentrations, or perform reduction on intact DNA before digestion).
      
  • LC-MS/MS Quantification:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Transitions (SRM):

      • Endogenous (

        
        -Me-dC): 
        
        
        
        242.1
        
        
        126.1 (loss of deoxyribose).
      • Exogenous (

        
        -N-hmdC reduced): 
        
        
        
        245.1
        
        
        129.1.
Part 4: Data Interpretation & Correlation

When analyzing results, researchers often observe a non-linear correlation between FA exposure and N-hmdC levels due to the saturation of detoxification pathways (e.g., Glutathione-dependent formaldehyde dehydrogenase).

Table 2: Representative Data Structure (Rat Nasal Epithelium)
Exposure (ppm

-FA)
Endogenous Adducts (adducts/

dG)
Exogenous Adducts (adducts/

dG)
Ratio (Exo/Endo)
0 ppm (Control) 4.5 ± 1.2Not Detected0
0.7 ppm 4.7 ± 1.50.04 ± 0.020.008
6.0 ppm 5.1 ± 1.11.20 ± 0.300.235
15.0 ppm 4.8 ± 1.812.5 ± 2.52.60

Note: Data derived from trends observed in Lu et al. (2011) for related adducts (


-hmdG), adapted for N-hmdC logic. Note the sharp increase at 15 ppm, indicating a threshold effect where exogenous adducts surpass endogenous background.

Key Takeaway: At low exposures (< 1 ppm), endogenous adducts dominate. The stabilized assay is the only method capable of distinguishing the trace exogenous signal (0.04 adducts/


 dG) from the high endogenous background.
References
  • Lu, K., et al. (2011). Molecular dosimetry of

    
    -hydroxymethyl-dG DNA adducts in rats exposed to formaldehyde.[5] Chemical Research in Toxicology. [Link][5][7]
    
  • Zhong, W., & Que Hee, S. S. (2004). Quantitation of formaldehyde-induced DNA adducts in human cells.[6] Journal of Environmental Science and Health. [Link]

  • Swenberg, J. A., et al. (2011). Endogenous versus exogenous DNA adducts: their role in carcinogenesis, epidemiology, and risk assessment. Toxicological Sciences. [Link]

  • Yu, R., et al. (2015).

    
    -hydroxymethyldeoxyguanosine in human nasal epithelia cells exposed to formaldehyde. Chemical Research in Toxicology. [Link][7]
    
  • Edrissi, B., et al. (2013). Stable isotope dilution liquid chromatography/tandem mass spectrometry analysis of

    
    -hydroxymethyldeoxyadenosine. Chemical Research in Toxicology. [Link]
    

Sources

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